Cyclo(Leu-Ala)
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Cyclo(Leu-Ala)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic dipeptide Cyclo(Leu-Ala), covering its nomenclature, physicochemical properties, biological activities, and relevant experimental protocols.
Nomenclature and Synonyms
Cyclo(Leu-Ala) is a cyclic dipeptide formed from the condensation of the amino acids Leucine and Alanine. It is a member of the 2,5-diketopiperazine class of compounds. The stereochemistry of the constituent amino acids can vary, leading to different stereoisomers. The most common form is Cyclo(L-Leu-L-Ala).
Synonyms:
-
Cyclo(alanine-leucine)[1]
-
cyclo(Ala-Leu)
-
cyclo(L-Ala-L-Leu)
-
cyclo(L-alanyl-L-leucyl)
-
cyclo(L-leucyl-L-alanyl)
-
(3S,6S)-3-Isobutyl-6-methylpiperazine-2,5-dione
-
(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
-
2,5-Piperazinedione, 3-methyl-6-(2-methylpropyl)-, (3S,6S)-
-
cis-cyclo(Ala-Leu)[2]
-
ImDKP
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(L-Ala-L-Leu) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 184.24 g/mol | [3][4][5] |
| CAS Number | 1803-60-7, 24676-83-3 | [1][2][6] |
| Appearance | Solid | |
| Solubility | Soluble in methanol and DMSO | [3] |
| Topological Polar Surface Area | 58.2 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Biological and Pharmacological Activities
Cyclo(Leu-Ala) and its analogs have been reported to exhibit a range of biological activities, making them of interest for drug development and scientific research.
Antimicrobial and Antifungal Activity
Table of Minimum Inhibitory Concentrations (MIC) for Cyclo(L-Leu-L-Pro)
| Organism | MIC (µg/mL) |
| Enterococcus faecalis (Vancomycin-resistant strains) | 12.5 |
| Pyricularia oryzae | 2500 |
Antiviral Activity
Cyclo(L-Ala-L-Leu) has been reported to possess virustatic activity, particularly against the vaccinia virus.[3][7] Specific quantitative data such as IC50 values were not found in the provided search results.
Quorum Sensing Inhibition
Cyclic dipeptides are known to play a role in bacterial communication, or quorum sensing (QS). They can act as signaling molecules or as inhibitors of QS pathways, which are often linked to bacterial virulence and biofilm formation. This makes them potential candidates for developing anti-virulence therapies.
Plant Defense Activation
Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in Arabidopsis thaliana against Pseudomonas syringae infection. It is suggested that this is achieved by accelerating the activation of the jasmonate-related signaling pathway.[3][7]
Signaling Pathway: Jasmonate Signaling in Arabidopsis thaliana
Cyclo(L-Ala-L-Leu) is implicated in the potentiation of the jasmonate signaling pathway, a key plant defense mechanism. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in their resting state, bind to and inhibit the transcription factor MYC2. Upon stress signals and the production of the active hormone jasmonoyl-isoleucine (JA-Ile), JAZ proteins are targeted for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of jasmonate-responsive defense genes. Cyclo(L-Ala-L-Leu) is thought to accelerate this process, leading to a more rapid and robust defense response.
References
Natural Sources of Cyclo(alanine-leucine): A Technical Guide for Researchers
Abstract
Cyclo(alanine-leucine), a cyclic dipeptide belonging to the diketopiperazine class of molecules, has been identified as a secondary metabolite produced by various microorganisms. This technical guide provides an in-depth overview of the known natural sources of Cyclo(L-alanine-L-leucine), detailing its biological activities and the analytical methodologies for its isolation, purification, and characterization. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biotechnological potential of this natural compound. While specific quantitative data for Cyclo(alanine-leucine) remains limited in publicly available literature, this guide consolidates existing knowledge and presents adaptable experimental protocols.
Introduction
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the smallest and most common class of cyclic peptides found in nature. They are biosynthesized by a wide range of organisms, including bacteria, fungi, marine invertebrates, and plants. These compounds exhibit a remarkable diversity of biological activities, attributed to their rigid and conformationally constrained cyclic structure. Cyclo(L-alanine-L-leucine) (CAS #: 24676-83-3; Molecular Formula: C9H16N2O2; Molecular Weight: 184.24) is one such CDP that has garnered scientific interest due to its antimicrobial, antiviral, and plant defense-inducing properties.[1] This guide serves as a comprehensive resource on the natural origins and scientific investigation of Cyclo(alanine-leucine).
Natural Occurrence
Cyclo(L-alanine-L-leucine) has been predominantly isolated from microbial sources, particularly fungi and bacteria.[1] While the full extent of its distribution in nature is still under investigation, the following organisms have been reported to produce this cyclic dipeptide:
-
Fungi: Various fungal species are known producers of a diverse array of cyclic dipeptides. Cyclo(L-alanine-L-leucine) has been identified as a metabolite in certain fungal strains, contributing to their biological activity.[1]
-
Bacteria: Bacteria are a prolific source of bioactive secondary metabolites, including CDPs. Cyclo(L-alanine-L-leucine) has been isolated from bacterial cultures, where it may play a role in microbial communication and defense mechanisms.[1][2]
Table 1: Known Natural Sources of Cyclo(L-alanine-L-leucine)
| Kingdom | Phylum/Division | Species (Strain) | Reference |
| Fungi | Ascomycota | (Not Specified) | [1] |
| Bacteria | (Not Specified) | (Not Specified) | [1][2] |
Note: Specific species and strain information for the production of Cyclo(alanine-leucine) is not consistently detailed in the reviewed literature. Further research is required to expand this list.
Quantitative Data
Quantitative analysis of Cyclo(alanine-leucine) in natural sources is not extensively reported in the available scientific literature. The yield of cyclic dipeptides from microbial fermentation can vary significantly based on the producing strain, culture conditions (media composition, pH, temperature, aeration), and extraction methodology. For instance, studies on other cyclic dipeptides have shown production levels ranging from micrograms to milligrams per liter of culture broth.
Table 2: Reported Yields of Related Cyclic Dipeptides from Microbial Fermentation
| Cyclic Dipeptide | Producing Organism | Yield | Reference |
| Cyclo(L-Leucine-L-Proline) | Lactobacillus plantarum | Not Quantified | [3] |
| Cyclo(L-Leucine-L-Proline) | Pseudomonas sesami BC42 | Not Quantified | [4] |
| L-Leucine | Corynebacterium glutamicum CP | 24.8 g/L (Chemostat) | [5] |
| L-Alanine | Escherichia coli XZ132 | 114 g/L | [6] |
Note: This table provides examples of production levels for related compounds to give a general indication of potential yields. Specific quantitative data for Cyclo(alanine-leucine) is a key area for future research.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, purification, and characterization of cyclic dipeptides like Cyclo(alanine-leucine) from microbial cultures. These protocols are based on established methodologies for similar compounds and can be adapted and optimized for specific research needs.
Fermentation and Extraction
Objective: To cultivate the producing microorganism and extract the crude secondary metabolites, including Cyclo(alanine-leucine).
Protocol:
-
Inoculum Preparation: Prepare a seed culture of the producing microorganism in a suitable liquid medium and incubate under optimal growth conditions (e.g., 25-30°C, 150-200 rpm).
-
Large-Scale Fermentation: Inoculate a larger volume of production medium with the seed culture. Fermentation parameters (pH, temperature, agitation, aeration) should be optimized for maximum production of the target compound.
-
Harvesting: After a predetermined fermentation period (e.g., 72-120 hours), separate the mycelium/bacterial cells from the culture broth by centrifugation or filtration.
-
Liquid-Liquid Extraction: Extract the culture filtrate with an appropriate organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the secondary metabolites. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
Purification
Objective: To isolate Cyclo(alanine-leucine) from the crude extract.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-polarity solvent (e.g., water or low percentage methanol in water) to remove highly polar impurities.
-
Elution: Elute the cyclic dipeptides with a solvent of higher polarity, such as methanol or acetonitrile. A stepwise gradient of increasing solvent polarity can be used for fractionation.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.
Protocol:
-
Column: Utilize a reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution system, typically with water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over time to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 210-220 nm, where the peptide bond absorbs.
-
Fraction Collection: Collect the peaks corresponding to the retention time of Cyclo(alanine-leucine) for further characterization.
Characterization
Objective: To confirm the identity and structure of the purified Cyclo(alanine-leucine).
Protocol:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Determine the molecular weight of the compound. The expected [M+H]+ for Cyclo(alanine-leucine) is m/z 185.12.
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the amino acid composition and sequence.
Protocol:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Spectra Acquisition: Acquire 1H NMR and 13C NMR spectra to determine the chemical structure.
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Biological Activities and Signaling Pathways
Cyclo(L-alanine-L-leucine) has been reported to exhibit several biological activities:
-
Antimicrobial Activity: It has shown activity against some plant pathogens.[2]
-
Antiviral Activity: It inhibits in vitro plaque formation in chicken fibroblast cultures and shows virustatic activity in mice infected with vaccinia virus.[1]
-
Plant Defense Induction: It induces disease resistance in Arabidopsis thaliana against Pseudomonas syringae infection by accelerating the activation of the jasmonate-related signaling pathway.[1]
-
Antifouling Activity: It possesses antifouling activity against the fouling diatom Navicula annexa.[1]
Jasmonate Signaling Pathway in Plants
The induction of plant defense by Cyclo(alanine-leucine) is linked to the jasmonate signaling pathway. Jasmonic acid and its derivatives are key signaling molecules in plant responses to biotic and abiotic stress. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. In the absence of a stress signal, JAZ proteins repress the activity of transcription factors (e.g., MYC2) that regulate the expression of defense genes. Upon stress, the bioactive form, jasmonoyl-isoleucine (JA-Ile), promotes the interaction between COI1 and JAZ, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This allows transcription factors to activate the expression of jasmonate-responsive genes, leading to a defense response. Cyclo(alanine-leucine) appears to accelerate this process, though the precise molecular mechanism of its interaction with the pathway components is yet to be fully elucidated.
Conclusion
Cyclo(L-alanine-L-leucine) is a naturally occurring cyclic dipeptide with promising biological activities. While its presence in fungi and bacteria is established, further research is needed to identify a broader range of natural sources and to quantify its production levels. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of this compound, which will be crucial for advancing our understanding of its mechanism of action and exploring its potential applications in medicine, agriculture, and biotechnology. The elucidation of its specific molecular targets and signaling pathways, particularly in mammalian systems, remains a key area for future investigation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Innovation: A Technical Guide to Fungal Diketopiperazine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diketopiperazines (DKPs) represent a large and structurally diverse class of cyclic dipeptides produced by fungi, renowned for their wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. Understanding their biosynthesis is paramount for harnessing their therapeutic potential through synthetic biology and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways of DKPs in fungi, focusing primarily on the prevalent Non-Ribosomal Peptide Synthetase (NRPS) machinery. It details the enzymatic players, the mechanisms of precursor selection and cyclization, and the subsequent tailoring reactions that generate chemical diversity. This document also serves as a practical resource, providing detailed experimental protocols for pathway elucidation and characterization, alongside quantitative data where available, and conceptual diagrams to illustrate key processes and workflows.
Introduction to Fungal Diketopiperazines
Fungi are prolific producers of complex secondary metabolites, with diketopiperazines (DKPs) being one of the most significant families. These molecules are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their rigid scaffold makes them stable and orally bioavailable, positioning them as privileged structures in drug discovery. Prominent examples include gliotoxin, a virulence factor from Aspergillus fumigatus, and brevianamide F, a precursor to a wide range of prenylated indole alkaloids.[1] The biosynthesis of these molecules is not random; it is orchestrated by dedicated enzymatic machinery, primarily large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) or, less commonly in fungi, Cyclodipeptide Synthases (CDPSs).[2][3]
Core Biosynthetic Pathways
Fungi predominantly utilize two distinct strategies for the synthesis of the DKP scaffold.
NRPS-Dependent Pathway: The Modular Assembly Line
The major route to DKP formation in fungi is via Non-Ribosomal Peptide Synthetases (NRPSs). These are megaenzymes organized into modules, where each module is responsible for the incorporation of one specific amino acid into the growing peptide chain.
A minimal NRPS module for DKP synthesis consists of:
-
Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. The substrate specificity of the A domain is a primary determinant of the final DKP structure.[4][5]
-
Thiolation (T) Domain: Also known as a peptidyl carrier protein (PCP), this small domain is post-translationally modified with a 4'-phosphopantetheine (Ppant) arm. It covalently tethers the activated amino acid as a thioester.
-
Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.
The Critical Step: Cyclization and Release Unlike bacterial NRPSs that often use a terminal Thioesterase (TE) domain to catalyze cyclization and release, fungal NRPSs that produce DKPs have evolved a different strategy. In well-studied systems like the gliotoxin pathway, the NRPS (GliP) terminates with a specialized couplet of a Condensation (C) domain and a Thiolation (T) domain (often denoted CT-TC).[6][7] This CT-TC di-domain is essential for the intramolecular cyclization of the dipeptidyl-thioester intermediate to form the DKP ring and release it from the enzyme.[6][8] Truncation or mutation of these terminal domains abrogates DKP production.[6]
Caption: Core workflow of NRPS-dependent diketopiperazine synthesis.
Cyclodipeptide Synthase (CDPS) Pathway
A second, less common pathway in fungi involves Cyclodipeptide Synthases (CDPSs). These are smaller, standalone enzymes that offer a more direct route to DKPs. Unlike NRPSs, CDPSs utilize two pre-activated aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking them from primary metabolism.[9][10] The CDPS catalytic cycle generally follows a ping-pong mechanism, where the enzyme first accepts one aminoacyl group onto a conserved serine residue, releases the tRNA, binds the second aa-tRNA, catalyzes peptide bond formation, and then facilitates intramolecular cyclization to release the DKP product.[10]
Post-Assembly Tailoring
The initial DKP scaffold is often a precursor that undergoes extensive modification by "tailoring" enzymes, which are typically encoded in the same biosynthetic gene cluster (BGC). These modifications are crucial for the final biological activity of the molecule and contribute significantly to the chemical diversity of fungal DKPs. Key tailoring enzymes include:
-
Cytochrome P450 Monooxygenases: Catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and complex C-C or C-N bond formations for dimerization.[11]
-
Prenyltransferases: Attach isoprenoid moieties (e.g., from dimethylallyl pyrophosphate, DMAPP) to the DKP core, often on the indole ring of tryptophan residues.
-
Methyltransferases: Add methyl groups, typically using S-adenosyl methionine (SAM) as a donor.
-
Oxidoreductases: Perform various redox reactions, such as the formation of the critical disulfide bridge in gliotoxin.[11]
Quantitative Data on Biosynthetic Enzymes
Detailed kinetic characterization of fungal DKP biosynthetic enzymes is an ongoing area of research. While extensive data on Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) are not widely available for many fungal NRPSs, substrate preference is often determined through in vitro assays and heterologous expression experiments. The data available primarily consists of product formation rates under specific conditions or relative activity assessments.
One study on the in vitro reconstitution of the trimodular NRPS TqaA, which catalyzes a cyclization reaction, reported an initial product formation rate.[12] Similarly, characterization of the adenylation domains from the penilumamide A pathway was performed using colorimetric assays, yielding data on relative substrate preference rather than absolute kinetic constants.[13]
Table 1: Enzyme Activity and Substrate Specificity Data
| Enzyme/Domain | Organism | Substrate(s) | Parameter | Value | Reference |
|---|---|---|---|---|---|
| TqaA NRPS | Penicillium aethiopicum | Anthranilate, L-Trp, L-Ala | Initial Product Formation Rate | 0.40 ± 0.014 min⁻¹ | [12] |
| AnaPS NRPS | Aspergillus sp. | Anthranilate, L-Trp | Initial Product Formation Rate | 1.47 ± 0.047 min⁻¹ | [12] |
| PlmA A-Domain | Aspergillus flavipes | Pterine-6-carboxylic acid | Relative Activity | High | [13] |
| PlmJ A2-Domain | Aspergillus flavipes | L-Methionine | Relative Activity | High | [13] |
| PlmK A-Domain | Aspergillus flavipes | Anthranilic acid | Relative Activity | High | [13] |
Note: The reported rates are for the overall multi-step reaction catalyzed by the reconstituted enzyme under specific assay conditions and are not traditional steady-state kinetic parameters (kcat). Relative activity indicates the preferred substrate among those tested.
Experimental Protocols for Pathway Characterization
Elucidating a DKP biosynthetic pathway involves a combination of bioinformatics, genetic manipulation, and analytical chemistry. The following protocols provide a framework for these key experimental workflows.
Workflow for Pathway Elucidation
The general strategy involves identifying a putative biosynthetic gene cluster (BGC), expressing it in a clean host strain, and analyzing the resulting metabolites. Gene knockouts in the native or heterologous host are then used to confirm gene function.
Caption: A typical experimental workflow for DKP pathway elucidation.
Protocol: Heterologous Expression in Aspergillus nidulans
Aspergillus nidulans is a common and effective heterologous host due to its well-established genetic tools and clean metabolic background in engineered strains. This protocol is adapted from established methods for protoplast transformation.
1. Preparation of A. nidulans Protoplasts:
-
Inoculate conidiospores (~1 x 10⁸ spores) into 30 mL of liquid Complete Medium (CM) supplemented with necessary auxotrophies (e.g., pyridoxine, riboflavin). Incubate overnight (12-18 hours) at 30°C with shaking (150 rpm) to obtain young hyphae.[13]
-
Harvest hyphae by filtration through sterile mesh or filter paper. Wash with 10 mL of CM.
-
Prepare a protoplasting solution containing an osmotic stabilizer and cell wall-degrading enzymes. A typical solution is: 1.2 M MgSO₄, 10 mM Sodium Phosphate (pH 5.8), supplemented with lysing enzymes from Trichoderma harzianum (e.g., 3 mg/mL) and Yatalase (e.g., 2 mg/mL).[11]
-
Resuspend the harvested hyphae in 10 mL of the protoplasting solution in a 125 mL flask.
-
Incubate at 28-30°C with gentle shaking (80 rpm) for 4-6 hours. Monitor protoplast formation microscopically.
-
Separate protoplasts from mycelial debris by filtering through a sterile cell strainer. Gently overlay the filtrate onto a trapping buffer (e.g., 0.6 M sorbitol, 100 mM Tris-HCl pH 7.0) and centrifuge at ~4,000 x g for 20 minutes at 4°C. Protoplasts will form a cloudy layer at the interface.[11]
-
Carefully collect the protoplast layer. Wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂).
-
Resuspend the final protoplast pellet in STC buffer to a concentration of 10⁸-10⁹ protoplasts/mL. Use immediately or store at -80°C.
2. Protoplast Transformation:
-
In a sterile microfuge tube, add up to 3 µg of each plasmid DNA to 100 µL of the protoplast suspension.[11]
-
Incubate on ice for 60 minutes.
-
Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 50 mM Tris-HCl pH 7.5). Mix gently by inversion and incubate at room temperature for 20 minutes.
-
Plate the transformation mix onto regeneration agar plates (e.g., CD agar with 1.2 M Sorbitol and appropriate supplements/selection markers).
-
Incubate at 37°C for 2-5 days until transformant colonies appear.
Protocol: Gene Knockout via Fusion PCR and Homologous Recombination
This method creates a gene replacement cassette in vitro that is then used to transform the fungus.
1. Amplification of Flanking Regions and Marker:
-
Design primers to amplify ~1 kb regions directly upstream (5' flank) and downstream (3' flank) of the target gene from fungal genomic DNA.
-
Design primers to amplify a selectable marker gene (e.g., pyrG, argB).
-
Crucially, the reverse primer for the 5' flank and the forward primer for the marker gene must share a 20-30 bp overlapping sequence. Similarly, the reverse primer for the marker and the forward primer for the 3' flank must share an overlap.
-
Perform standard PCR to amplify the three individual fragments (5' flank, marker, 3' flank). Gel purify the products.
2. Fusion PCR:
-
Combine equimolar amounts of the purified 5' flank and marker fragments in a PCR tube. Using a high-fidelity polymerase, perform 10-15 cycles of PCR without any primers to fuse the fragments via their overlapping ends.
-
Add the 3' flank fragment and continue the primer-less PCR for another 10-15 cycles.
-
Finally, add the outermost primers (forward primer for the 5' flank and reverse primer for the 3' flank) and perform a final 20-25 cycles of PCR to amplify the full-length fusion construct.
-
Purify the final fusion product for transformation.
Protocol: LC-MS Analysis of Fungal Metabolites
1. Sample Preparation:
-
Grow the fungal strain in a suitable liquid or solid medium for 7-14 days.
-
Extract the culture (mycelia and medium) with an organic solvent such as ethyl acetate or methanol.
-
Dry the organic extract in vacuo and redissolve the residue in a small volume of methanol or acetonitrile for analysis.
2. LC-MS Parameters:
-
Column: Reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a low percentage of B (e.g., 5-15%), increases linearly to 100% B over 8-20 minutes, holds for 2-5 minutes, and then re-equilibrates at the starting conditions.[6][14]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is common for DKP analysis.
-
Scan Range: m/z 100–1000.[6]
-
Source Parameters: Capillary voltage ~2.5-4.5 kV; Desolvation/Capillary Temperature ~120-275°C.[14]
-
Data Analysis: Compare the chromatograms of the expression strain against a control strain (e.g., transformed with an empty vector) to identify new metabolic peaks. Use high-resolution mass and MS/MS fragmentation patterns to hypothesize structures and guide further characterization.
Conclusion and Future Outlook
The biosynthesis of diketopiperazines in fungi is a testament to the elegance and efficiency of natural product assembly lines. Dominated by the modular logic of NRPSs, these pathways provide a rich playground for scientific inquiry and biocatalytic engineering. While the core enzymatic domains and their functions are increasingly understood, significant gaps remain, particularly in the quantitative biochemical characterization of these large, complex enzymes. The protocols and data presented here offer a guide for researchers to delve into this fascinating area. Future efforts combining heterologous expression, advanced analytical techniques, and structural biology will undoubtedly unlock further secrets of DKP biosynthesis, paving the way for the rational design and sustainable production of novel therapeutic agents.
References
- 1. Cyclization of fungal nonribosomal peptides by a terminal condensation-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain [dash.harvard.edu]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 9. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of the fungal nonribosomal peptide penilumamide A and biochemical characterization of a pterin-specific adenylation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus [mdpi.com]
- 14. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Cyclo(Leu-Ala) and its Analogs from Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of bioactive secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These compounds have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and quorum sensing inhibitory effects. This technical guide focuses on the discovery and isolation of Cyclo(L-Leucyl-L-Alanine) (Cyclo(Leu-Ala)) from bacterial sources. While direct literature detailing the initial discovery and isolation of Cyclo(Leu-Ala) from bacteria is not extensively documented, a wealth of information exists for the closely related and structurally similar analog, Cyclo(L-Leucyl-L-Proline) (Cyclo(Leu-Pro)). This guide will leverage the detailed methodologies available for Cyclo(Leu-Pro) and other relevant CDPs as a proxy to provide a comprehensive overview for researchers.
Bacterial Sources and Biological Activities
Various bacterial genera are known producers of cyclic dipeptides. For instance, Cyclo(Leu-Pro) has been isolated from bacteria such as Streptomyces misionensis, Achromobacter xylosoxidans, Pseudomonas sesami, and Lactobacillus plantarum. These compounds exhibit a range of biological activities, which are summarized in the table below.
| Cyclic Dipeptide | Producing Bacteria | Biological Activity | Reference |
| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis | Antimicrobial against various bacteria and fungi.[1][2][3] | [2][3] |
| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | Inhibition of aflatoxin production in Aspergillus parasiticus.[4] | [4] |
| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami | Antifungal activity against Colletotrichum orbiculare.[5] | [5] |
| Cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Antiviral activity against Influenza A (H3N2) virus.[6] | [6] |
| Cyclo(His-Ala) | Synthetic (modeled after natural CDPs) | Anticancer activity against HT-29, MCF-7, and HeLa cell lines; antifungal against C. albicans.[7] | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of Cyclo(Leu-Ala) and its analogs from bacterial cultures.
Bacterial Cultivation and Extraction
A generalized workflow for the initial stages of isolation is presented below.
Protocol:
-
Inoculation and Cultivation: Inoculate the desired bacterial strain (e.g., Streptomyces misionensis) into a suitable liquid medium such as Tryptic Soy Broth (TSB) or Glucose Yeast (GY) medium.[4][5] Incubate the culture for 72 hours at 28-37°C with shaking at approximately 160 rpm.[5]
-
Harvesting: After incubation, pellet the bacterial cells by centrifugation at 6,000-10,000 x g for 15-20 minutes at 4°C.[5][8]
-
Supernatant Collection: Carefully decant the cell-free supernatant, as the cyclic dipeptides are typically secreted into the culture medium.[8]
-
Liquid-Liquid Extraction: Mix the supernatant with an equal volume of an organic solvent, most commonly ethyl acetate.[1][5] Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the organic phase. This step may be repeated to maximize the extraction yield.
-
Concentration: Dry the collected organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5]
Purification of Cyclo(Leu-Ala)
The crude extract is a complex mixture of metabolites. Further purification is necessary to isolate the target cyclic dipeptide.
Protocol:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, to separate the compounds based on polarity.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC).[1] A bioautography assay can be performed on the TLC plate to identify the fractions with antimicrobial activity.[5]
-
Pooling and Concentration: Pool the active fractions and evaporate the solvent.
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the concentrated active fraction to reverse-phase HPLC using a C18 column.[6] A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase.[8] Monitor the elution profile with a UV detector at 210 nm and 280 nm.[6] Collect the peak corresponding to Cyclo(Leu-Ala).
Structural Characterization
The purified compound is then structurally elucidated using spectroscopic methods.
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-ESI-MS).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the precise chemical structure and stereochemistry of the cyclic dipeptide.[10]
Quantitative Data
The following table summarizes some of the reported quantitative data for the biological activity of relevant cyclic dipeptides.
| Cyclic Dipeptide | Target Organism | Assay | Result | Reference |
| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC₅₀ = 0.20 mg/mL | [4] |
| Cyclo(L-Leu-L-Pro) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] |
| Cyclo(L-Leu-L-Pro) | Salmonella enterica | Minimum Inhibitory Concentration (MIC) | 11 µg/mL | [2] |
| Cyclo(L-Leu-L-Pro) | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 30 µg/mL | [2] |
| Cyclo(His-Ala) | HT-29, MCF-7, HeLa cells | In vitro growth inhibition | Active at 100 µM | [7] |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Lesion area reduction on cucumber leaves | Significant reduction at 10 and 100 µg/mL | [5] |
Signaling Pathways
Cyclic dipeptides are known to modulate various cellular signaling pathways. For instance, Cyclo(Leu-Pro) has been shown to interfere with quorum sensing mechanisms in bacteria and affect gene expression related to virulence and secondary metabolism.
In Aspergillus parasiticus, Cyclo(L-Leu-L-Pro) has been shown to repress the transcription of key genes in the aflatoxin biosynthesis pathway, including aflR, hexB, pksL1, and dmtA.[4] In the case of the fungal pathogen Colletotrichum orbiculare, extracts containing Cyclo(Leu-Pro) have been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for fungal development and pathogenicity.[5] Furthermore, some cyclic dipeptides can act as antagonists to quorum sensing signals, thereby inhibiting virulence factor production and biofilm formation in pathogenic bacteria.[11]
The discovery and isolation of cyclic dipeptides like Cyclo(Leu-Ala) from bacterial sources present a promising avenue for the development of novel therapeutic agents. While specific literature on Cyclo(Leu-Ala) is emerging, the well-established protocols for the isolation and characterization of its close analog, Cyclo(Leu-Pro), provide a robust framework for researchers. The diverse biological activities of these compounds, coupled with their relatively simple structures, make them attractive candidates for further investigation in drug discovery and development. This guide provides a comprehensive starting point for scientists interested in exploring the potential of these fascinating microbial metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Activities of Cyclic Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteases and a defined conformation, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth review of the diverse biological activities of CDPs, focusing on their anticancer, antiviral, antimicrobial, and quorum sensing inhibitory properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant signaling pathways to facilitate further research and development in this promising field.
Anticancer Activity
Cyclic dipeptides have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected cyclic dipeptides against various cancer cell lines.
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(L-Phe-L-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [3] |
| Cyclo(L-Phe-L-Pro) | MCF-7 (Breast) | 6.53 ± 1.26 mM | [3] |
| Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | 2.92 ± 1.55 mM | [3] |
| Phenylahistin | P388 (Leukemia) | 0.1 µg/mL | [4] |
| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 50 ng/mL (Wnt signaling) | [4] |
| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 75 ng/mL (Myc signaling) | [4] |
| RA-V (Deoxybouvardin) | MDA-MB-231 (Breast) | 93 ng/mL (Notch signaling) | [4] |
| RA-XVIII | P-388 (Leukemia) | 0.012 µg/mL | [5] |
| RA-XXIII | P-388 (Leukemia) | 0.16 µg/mL | [6] |
| RA-XXIV | P-388 (Leukemia) | 0.48 µg/mL | [6] |
| Keramamide K | L1210 (Leukemia) | 0.72 µg/mL | [7] |
| Keramamide L | L1210 (Leukemia) | 0.46 µg/mL | [7] |
| Fellutamide F | A549 (Lung) | 13.31 µM | [8] |
Key Signaling Pathways in Anticancer Activity
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Some cyclic dipeptides can activate the p53 pathway by inhibiting its negative regulators, Hdm2 and HdmX. This leads to p53 stabilization, accumulation, and subsequent transactivation of target genes that induce apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Certain cyclic dipeptides can modulate this pathway, leading to the inhibition of cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cyclic dipeptide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., HT-29, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the CDP) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Antiviral Activity
Cyclic dipeptides have emerged as promising antiviral agents, targeting various stages of the viral life cycle, including entry and replication. Their rigid structure allows for specific interactions with viral proteins.
Quantitative Antiviral Data
The following table presents the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of select cyclic dipeptides against different viruses.
| Cyclic Dipeptide | Virus | Target | Activity (IC50/EC50) | Reference |
| Cyclic Peptide 1 | SARS-CoV-2 | Mpro | IC50: 70 ± 18 nM | [9] |
| Cyclic Peptide 6 | SARS-CoV-2 | Mpro | EC50: 33.1 µM | [10] |
| IQN23 | HIV-1 | gp41 | IC50: 15 nM | [11] |
| C14linkmid | HIV-1 | gp41 | IC50: 35 µM | [12] |
| Template-constrained cyclic sulfopeptide 1 | HIV-1 (TA1) | Env | IC50: ~10-100 µM | [13] |
| LP-19 | HIV-1 (subtype B) | gp41 | IC50: 0.76 nM | [14] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Cyclic dipeptide stock solution
-
Virus stock of known titer
-
Host cell line susceptible to the virus
-
Culture medium and serum
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus. Remove the culture medium and infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.
-
Compound Treatment: During or after infection, add various concentrations of the cyclic dipeptide to the wells.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict the spread of the virus, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the cyclic dipeptide.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Antimicrobial Activity
The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Cyclic dipeptides have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Cyclic dipeptide solutions of known concentrations
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm in diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the cyclic dipeptides onto the surface of the agar. A control disk impregnated with the solvent should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. It controls virulence factor production and biofilm formation, making it an attractive target for anti-virulence therapies. Cyclic dipeptides have been shown to interfere with QS signaling.
Quantitative Quorum Sensing Inhibition Data
The following table shows the inhibitory effects of selected cyclic dipeptides on QS-regulated processes.
| Cyclic Dipeptide | Organism | QS-regulated Phenotype | Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | Chromobacterium violaceum CV026 | Violacein production | 79% reduction | [15][16] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Pyocyanin production | 41% reduction | [15][16] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Protease activity | 20% reduction | [15][16] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Elastase activity | 32% reduction | [15][16] |
Quorum Sensing Signaling in Pseudomonas aeruginosa
P. aeruginosa possesses a complex and hierarchical QS system involving at least three interconnected systems: las, rhl, and pqs. Cyclic dipeptides can interfere with these signaling cascades, thereby attenuating virulence.
Experimental Protocol: Violacein Inhibition Assay
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner. Inhibition of violacein production indicates QS interference.
Materials:
-
Cyclic dipeptide solutions
-
Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone (AHL) signal)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
96-well plates or petri dishes
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth.
-
Assay Setup:
-
For CV026: Dilute the overnight culture in fresh LB broth and add a sub-micromolar concentration of C6-HSL to induce violacein production.
-
Dispense the bacterial suspension into 96-well plates.
-
-
Compound Addition: Add different concentrations of the cyclic dipeptides to the wells. Include a positive control (with C6-HSL but no CDP) and a negative control (no C6-HSL and no CDP).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Quantification of Violacein:
-
Visually inspect for the reduction in purple color.
-
To quantify, add DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance of the solubilized violacein at 585 nm.
-
Also, measure the optical density at 600 nm to assess bacterial growth, ensuring that the observed inhibition is not due to bactericidal or bacteriostatic effects.
-
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration relative to the positive control, normalized to bacterial growth.[17]
Conclusion
Cyclic dipeptides represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their inherent stability and conformational rigidity make them excellent candidates for drug development. This guide has provided a comprehensive overview of their anticancer, antiviral, antimicrobial, and quorum sensing inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of cyclic dipeptides is warranted to fully exploit their therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]
- 6. New cytotoxic bicyclic hexapeptides, RA-XXIII and RA-XXIV, from Rubia cordifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short constrained peptides that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Template-constrained cyclic sulfopeptide HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Peptides in Combatting HIV Infection: Applications and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
Spectroscopic and Biological Insights into Cyclo(L-Leu-L-Ala): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological signaling pathways for the cyclic dipeptide Cyclo(L-Leu-L-Ala). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified ¹H and ¹³C NMR data for Cyclo(L-Leu-L-Ala) are not available in the reviewed literature. However, based on the known chemical shifts of the constituent amino acid residues and data from similar cyclic dipeptides, such as Cyclo(L-Leu-L-Pro), the following assignments can be predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclo(L-Leu-L-Ala) in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Leu-NH | 6.0 - 7.0 | br s |
| Ala-NH | 6.0 - 7.0 | br s |
| Leu-α-CH | 3.8 - 4.2 | m |
| Ala-α-CH | 3.8 - 4.2 | m |
| Leu-β-CH₂ | 1.5 - 1.9 | m |
| Leu-γ-CH | 1.4 - 1.8 | m |
| Leu-δ-CH₃ | 0.8 - 1.0 | d |
| Ala-β-CH₃ | 1.3 - 1.6 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclo(L-Leu-L-Ala) in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Leu-C=O | 165 - 175 |
| Ala-C=O | 165 - 175 |
| Leu-α-C | 50 - 60 |
| Ala-α-C | 45 - 55 |
| Leu-β-C | 38 - 45 |
| Leu-γ-C | 24 - 28 |
| Leu-δ-C | 21 - 24 |
| Ala-β-C | 15 - 20 |
Mass Spectrometry (MS)
Mass spectrometry of cyclic dipeptides typically involves electrospray ionization (ESI). The protonated molecule [M+H]⁺ is expected as the parent ion. Fragmentation occurs through cleavage of the diketopiperazine ring.
Table 3: Predicted Mass Spectrometry Data for Cyclo(L-Leu-L-Ala)
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 199.1441 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 181.1335 | Loss of water |
| [M+H - CO]⁺ | 171.1492 | Loss of carbon monoxide |
| [Leu residue fragment]⁺ | 86.0964 | Cleavage product corresponding to the leucyl iminium ion |
| [Ala residue fragment]⁺ | 44.0495 | Cleavage product corresponding to the alanyl iminium ion |
Infrared (IR) Spectroscopy
The IR spectrum of Cyclo(L-Leu-L-Ala) is expected to show characteristic absorption bands for the amide functional groups within the diketopiperazine ring.
Table 4: Predicted Infrared Absorption Frequencies for Cyclo(L-Leu-L-Ala)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3300 | Amide N-H stretching |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching |
| C=O Stretch (Amide I) | 1650 - 1690 | Amide carbonyl stretching |
| N-H Bend (Amide II) | 1510 - 1570 | Amide N-H bending |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying the conformation of chiral molecules like cyclic dipeptides. The CD spectrum of Cyclo(L-Leu-L-Ala) in a suitable solvent (e.g., methanol) is expected to exhibit characteristic bands in the far-UV region (190-250 nm) that are indicative of the peptide backbone conformation. The precise positions and signs of the Cotton effects will depend on the specific puckering of the diketopiperazine ring and the orientation of the amino acid side chains.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of Cyclo(L-Leu-L-Ala).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of Cyclo(L-Leu-L-Ala) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the proton signals and assign the chemical shifts and coupling constants.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap).
Sample Preparation:
-
Prepare a stock solution of Cyclo(L-Leu-L-Ala) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water) for positive ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain the fragmentation spectrum.
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions resulting from the cleavage of the diketopiperazine ring and loss of neutral fragments.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the solution-state conformation of the cyclic dipeptide.
Instrumentation: A CD spectropolarimeter.
Sample Preparation:
-
Prepare a stock solution of Cyclo(L-Leu-L-Ala) in a UV-transparent solvent (e.g., methanol, acetonitrile, or water).
-
Prepare a series of dilutions to a final concentration range of 0.1-1 mg/mL.
-
Use a quartz cuvette with a path length appropriate for the far-UV region (typically 0.1 cm).
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample from approximately 260 nm to 190 nm.
-
Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1 nm, and an appropriate response time. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum for characteristic Cotton effects that provide information about the secondary structure.
Biological Signaling Pathway
Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae. This effect is mediated through the acceleration of the jasmonate-related signaling pathway. The following section describes this pathway and includes a corresponding visual diagram.
Jasmonate Signaling in Plant Defense
The jasmonate (JA) signaling pathway is a crucial component of the plant's defense response against certain pathogens and herbivores. In the case of Pseudomonas syringae infection in Arabidopsis, the bacterial pathogen produces a virulence factor called coronatine (COR), which is a molecular mimic of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).
The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin E3 ligase complex. In the presence of JA-Ile (or its mimic, COR), COI1 recruits JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA-responsive genes. This recruitment leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome.
The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which can then activate the expression of a wide range of JA-responsive defense genes. The activation of these genes leads to the production of various defense compounds and the mounting of a robust immune response against the pathogen.
The following diagram illustrates the key steps in this signaling cascade.
Experimental Workflow for Studying Signaling Pathways
Investigating the effect of Cyclo(L-Leu-L-Ala) on the jasmonate signaling pathway typically involves a series of molecular biology and biochemistry experiments.
The Core Structure of 2,5-Diketopiperazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, are a ubiquitous and privileged scaffold in nature and medicinal chemistry. Formed by the condensation of two α-amino acids, their rigid six-membered ring structure provides a unique conformational constraint that is advantageous for biological activity and metabolic stability.[1][2] This technical guide delves into the core structural features of 2,5-diketopiperazines, their synthesis, and their interaction with key biological pathways, providing a comprehensive resource for professionals in drug discovery and development.
Core Structure and Physicochemical Properties
The fundamental structure of a 2,5-diketopiperazine is a six-membered ring containing two amide bonds in a trans configuration. This ring is generally planar or adopts a slight boat conformation.[3] The substituents at the C-3 and C-6 positions, derived from the side chains of the parent amino acids, project axially or equatorially, influencing the overall three-dimensional shape and biological activity of the molecule.
Structural Data of a Representative 2,5-Diketopiperazine: Cyclo(L-Pro-L-Tyr)
To illustrate the core structure, the following tables summarize key quantitative data for cyclo(L-Pro-L-Tyr), a well-characterized DKP.
Table 1: Selected Bond Lengths and Angles for Cyclo(L-Pro-L-Tyr) [4]
| Bond/Angle | Length (Å) / Angle (°) |
| N1 - C2 | 1.335 |
| C2 - O1 | 1.234 |
| C2 - C3 | 1.518 |
| C3 - N4 | 1.465 |
| N4 - C5 | 1.341 |
| C5 - O2 | 1.230 |
| C5 - C6 | 1.521 |
| C6 - N1 | 1.468 |
| Angle | |
| C6 - N1 - C2 | 123.5° |
| N1 - C2 - C3 | 116.8° |
| C2 - C3 - N4 | 110.1° |
| C3 - N4 - C5 | 124.0° |
| N4 - C5 - C6 | 117.2° |
| C5 - C6 - N1 | 109.5° |
Table 2: 1H and 13C NMR Chemical Shifts for Cyclo(L-Pro-L-Tyr) in Methanol-d4 [1]
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Proline (Pro) | ||
| α-CH | 4.04 (ddd, J = 10.8, 6.4, 1.6 Hz) | 60.1 |
| β-CH2 | 2.05-2.11 (m) | 29.4 |
| γ-CH2 | 1.76-1.83 (m) | 22.7 |
| δ-CH2 | 3.48-3.58 (m) | 45.9 |
| Tyrosine (Tyr) | ||
| α-CH | 4.36 (m) | 57.9 |
| β-CH2 | 3.05 (ABqd, J = 12.0, 4.8 Hz) | 37.7 |
| Aromatic CH (2) | 7.03 (d, J = 8.4 Hz) | 132.1 |
| Aromatic CH (2) | 6.69 (d, J = 8.4 Hz) | 116.2 |
| Aromatic C-OH | - | 157.7 |
| Aromatic C-β | - | 127.6 |
| C=O (Pro) | - | 170.8 |
| C=O (Tyr) | - | 167.0 |
Synthesis of 2,5-Diketopiperazines
The synthesis of DKPs can be broadly categorized into the cyclization of a linear dipeptide precursor. Solid-phase synthesis and microwave-assisted methods have been developed to expedite the creation of DKP libraries for drug screening.
Experimental Protocol: Synthesis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
This protocol provides a representative example of DKP synthesis.
1. Protection of L-trans-4-hydroxyproline: a. Dissolve L-trans-4-hydroxyproline (1.0 g, 7.63 mmol) in 4M NaOH solution (4 ml). b. Cool the reaction mixture to 0°C. c. Add benzyl chloroformate (1.56 g, 9.15 mmol) dropwise over 20 minutes while maintaining the temperature at 0°C with continuous stirring. d. Stir the mixture for a further 2 hours, allowing the temperature to rise to room temperature. e. Monitor the reaction by TLC (methanol:glacial acetic acid, 19:1). f. Extract the reaction mixture with diethyl ether (2 x 15 ml) to yield N-(Benzyloxycarbonyl)-L-trans-4-hydroxyproline.
2. Peptide Coupling: a. Couple the protected L-trans-4-hydroxyproline with L-phenylalanine ethyl ester using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF. b. Purify the resulting linear dipeptide by column chromatography.
3. Deprotection of the Amino Group: a. Dissolve the protected dipeptide in methanol. b. Add a catalytic amount of Palladium on carbon (10% Pd/C). c. Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). d. Filter the reaction mixture through Celite to remove the catalyst.
4. Intramolecular Cyclization: a. Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene. b. Reflux the mixture to induce intramolecular cyclization. c. Monitor the reaction by TLC. d. Upon completion, evaporate the solvent and purify the resulting cyclo(L-Phe-trans-4-hydroxy-L-Pro) by recrystallization or column chromatography.
Biological Activities and Signaling Pathways
DKP scaffolds are found in a vast array of natural products with potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their rigid conformation allows for specific interactions with biological targets.
Anticancer Activity
Many DKP derivatives have demonstrated significant anticancer activity. For instance, certain compounds show potent cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity of Selected 2,5-Diketopiperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | A549 | 1.2 | [1] |
| Compound 11 | HeLa | 0.7 | [1] |
| Compound 4m | U937 | 0.5 | [5] |
| Compound 4m | K562 | 0.9 | [5] |
The anticancer effects of some DKPs are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, inhibition of pathways such as the Tie-2 signaling cascade has been implicated in the anti-angiogenic effects of certain DKPs.
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic activity of DKP derivatives.
1. Cell Seeding: a. Culture adherent cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare stock solutions of the DKP derivatives in DMSO. b. Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. c. Replace the medium in the 96-well plate with the medium containing the DKP derivatives. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plate for 48-72 hours.
3. MTT Assay: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Molecular Landscape
To better understand the relationships and processes involving 2,5-diketopiperazines, the following diagrams were generated using the DOT language.
Caption: General chemical structure of the 2,5-diketopiperazine core.
Caption: General experimental workflow for the synthesis of 2,5-diketopiperazines.
Caption: Signaling pathways modulated by anticancer 2,5-diketopiperazines.
Conclusion
The 2,5-diketopiperazine scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its inherent structural rigidity, metabolic stability, and synthetic tractability make it an attractive starting point for library synthesis and lead optimization. A thorough understanding of its core structure, physicochemical properties, and mechanisms of biological action is paramount for harnessing the full potential of this important class of molecules in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of DKP-based drug development.
References
- 1. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of Cyclo(Leu-Ala): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest within the scientific community. These cyclic peptides, found in a variety of natural sources including bacteria and fungi, are known for their remarkable stability and diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of Cyclo(Leu-Ala), summarizing available data, detailing experimental protocols for its investigation, and visualizing key signaling pathways potentially modulated by this compound. While specific quantitative data for Cyclo(Leu-Ala) is still emerging, this guide leverages data from closely related analogues, particularly Cyclo(L-Leu-L-Pro), to provide a comprehensive overview for researchers.
Biological Activities and Therapeutic Potential
Cyclic dipeptides, including Cyclo(Leu-Ala), have demonstrated a broad spectrum of biological activities, suggesting their potential application in various therapeutic areas.
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial and antifungal properties of cyclic dipeptides. These compounds are believed to exert their effects by disrupting the integrity of microbial cell membranes.[1] While specific MIC values for Cyclo(Leu-Ala) are not extensively documented in publicly available literature, data for the closely related Cyclo(L-Leu-L-Pro) provide valuable insights into its potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms [1][2]
| Microorganism | Type | MIC (µg/mL) |
| Salmonella enterica | Gram-negative bacteria | 11 |
| Escherichia fergusonii | Gram-negative bacteria | 230 |
| Enterococcus faecalis | Gram-positive bacteria | - |
| Bacillus cereus | Gram-positive bacteria | - |
| Staphylococcus aureus | Gram-positive bacteria | - |
| Fusarium oxysporum | Fungus | 16 |
| Aspergillus flavus | Fungus | 16 |
| Aspergillus niger | Fungus | 17 |
| Penicillium expansum | Fungus | 18 |
| Candida albicans | Fungus | 50 |
| Candida metapsilosis | Fungus | 32 |
| Candida parapsilosis | Fungus | 30 |
Antiviral Activity
Cyclo(L-Ala-L-Leu) has been reported to inhibit in vitro plaque formation in chicken fibroblast cultures and exhibit virustatic activity in mice infected with the vaccinia virus.[3] The potential antiviral mechanisms of cyclic dipeptides are an active area of research.
Anti-inflammatory Activity
Neuroprotective Effects
The potential neuroprotective properties of cyclic dipeptides are an emerging area of interest. Their ability to cross the blood-brain barrier and modulate pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway, suggests a potential role in mitigating neurodegenerative processes.
Anticancer Activity
Some cyclic dipeptides have exhibited cytotoxic effects against various cancer cell lines.[4] The evaluation of Cyclo(Leu-Ala)'s anticancer potential would involve determining its IC50 values against a panel of cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of Cyclo(Leu-Ala).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[5][6]
Materials:
-
Cyclo(Leu-Ala)
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of Cyclo(Leu-Ala) in the 96-well plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Leu-Ala)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cyclo(Leu-Ala) for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.[7][8][9][10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cyclo(Leu-Ala)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Cyclo(Leu-Ala) for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (pre-mixed Parts A and B).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.[12][13][14][15][16]
Materials:
-
RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
LPS
-
Cyclo(Leu-Ala)
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Cyclo(Leu-Ala) and LPS as described for the Griess assay.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement and Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect and quantify specific proteins in cell lysates to understand the effect of a compound on signaling pathways.[4][17][18][19]
Materials:
-
Appropriate cell line (e.g., RAW 264.7 for NF-κB, HEK293 for Nrf2)
-
Cyclo(Leu-Ala)
-
Stimulating agent (e.g., LPS for NF-κB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., for p-p65, p65, p-IκBα, IκBα, Nrf2, Lamin B, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Cyclo(Leu-Ala) and/or a stimulus, then lyse the cells to extract proteins. For translocation studies, nuclear and cytoplasmic fractions can be separated.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B for nuclear fractions).
Signaling Pathways and Experimental Workflows
The therapeutic effects of Cyclo(Leu-Ala) are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of related cyclic dipeptides, the NF-κB and Nrf2 pathways are of particular interest.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the biological activities of Cyclo(Leu-Ala).
Caption: A general experimental workflow for the synthesis, screening, and mechanistic evaluation of Cyclo(Leu-Ala).
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development. Cyclo(Leu-Ala) may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Cyclo(Leu-Ala).
Potential Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress. Some cyclic dipeptides have been shown to activate Nrf2, suggesting a potential mechanism for the neuroprotective and anti-inflammatory effects of Cyclo(Leu-Ala).
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by Cyclo(Leu-Ala).
Conclusion and Future Directions
Cyclo(Leu-Ala) represents a promising scaffold for the development of novel therapeutic agents. Its potential antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities warrant further investigation. This technical guide provides a foundational framework for researchers to explore the therapeutic potential of this intriguing cyclic dipeptide. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of Cyclo(Leu-Ala) and its stereoisomers in a wide range of assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the modulation of signaling pathways such as NF-κB and Nrf2.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of Cyclo(Leu-Ala) in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Cyclo(Leu-Ala) to optimize its biological activity and pharmacokinetic properties.
By systematically addressing these research areas, the full therapeutic potential of Cyclo(Leu-Ala) can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Griess Test [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. fn-test.com [fn-test.com]
- 10. mdpi.com [mdpi.com]
- 11. Griess Reagent System Protocol [worldwide.promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Ala)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the cyclic dipeptide Cyclo(Leu-Ala). The MIC is a fundamental measure of the potency of an antimicrobial agent, defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism. The protocols described herein are based on established methodologies for antimicrobial susceptibility testing, with specific considerations for peptide-based compounds.
Introduction
Cyclo(Leu-Ala), a cyclic dipeptide, is a class of molecule that has garnered interest for its potential antimicrobial properties. Cyclic dipeptides are known to be produced by various microorganisms and can exhibit a range of biological activities.[1][2][3] Determining the MIC of Cyclo(Leu-Ala) is a critical first step in evaluating its potential as a novel antimicrobial agent. This value provides essential data for structure-activity relationship (SAR) studies, mechanism of action investigations, and further preclinical development.
The primary method detailed in this document is the broth microdilution assay, a widely accepted and standardized technique for MIC determination.[4][5] Modifications to the standard protocol that are pertinent to testing peptides are highlighted to ensure accurate and reproducible results.
Quantitative Data Summary
While specific MIC values for Cyclo(Leu-Ala) are not extensively reported in the literature, the following table summarizes the MIC values of the closely related cyclic dipeptide, Cyclo(L-Leu-L-Pro), against a variety of microorganisms. This data provides a comparative context for the expected antimicrobial potency of similar cyclic dipeptides.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | K-99-34 | 12.5 | [6] |
| Enterococcus faecalis | K-00-184 | 12.5 | [6] |
| Enterococcus faecalis | K-00-221 | 12.5 | [6] |
| Staphylococcus aureus | ATCC 29213 | >100 | - |
| Escherichia coli | ATCC 25922 | >100 | - |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | - |
| Candida albicans | ATCC 90028 | >100 | - |
| Aspergillus niger | ATCC 16404 | >100 | - |
Note: The MIC values for S. aureus, E. coli, P. aeruginosa, C. albicans, and A. niger are hypothetical and included for illustrative purposes to demonstrate a complete data table structure. Actual values would need to be determined experimentally.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for testing peptide compounds.
Materials:
-
Cyclo(Leu-Ala)
-
Sterile polypropylene 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains for testing
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of Cyclo(Leu-Ala) Stock Solution:
-
Dissolve Cyclo(Leu-Ala) in a suitable solvent (e.g., sterile deionized water or a minimal amount of DMSO, ensuring the final concentration of the solvent does not affect microbial growth).
-
Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene plate.
-
Add 200 µL of the highest concentration of the Cyclo(Leu-Ala) working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi, in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Cyclo(Leu-Ala) at which there is no visible growth of the microorganism.
-
Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cyclo(L-Ala-L-Leu) - Ruixibiotech [ruixibiotech.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Antiviral Plaque Assay with Cyclo(Leu-Ala)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque assay is a fundamental method in virology for quantifying infectious virus particles and assessing the efficacy of antiviral compounds. This document provides detailed application notes and a comprehensive protocol for performing an antiviral plaque reduction assay to evaluate the potential antiviral activity of the cyclic dipeptide, Cyclo(Leu-Ala).
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered interest for their diverse biological activities. While the specific antiviral properties of Cyclo(Leu-Ala) are not extensively documented in publicly available literature, cyclic peptides, in general, have been recognized for their potential as antiviral agents due to their stable structures and ability to interact with biological targets. Therefore, a plaque reduction assay serves as an essential primary screening tool to determine if Cyclo(Leu-Ala) exhibits inhibitory effects on viral replication.
This protocol is designed to be a general guideline. Researchers will need to optimize specific parameters, such as the host cell line, virus strain, and concentrations of Cyclo(Leu-Ala), based on their experimental system.
Principle of the Plaque Reduction Assay
The plaque reduction assay is based on the ability of a virus to form plaques, which are localized areas of cell death or cytopathic effect (CPE), within a confluent monolayer of susceptible host cells.[1][2][3] In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced.
The assay involves infecting a cell monolayer with a known concentration of virus in the presence of varying concentrations of the test compound, in this case, Cyclo(Leu-Ala). An overlay medium, typically containing a semi-solid substance like agarose or methylcellulose, is then added to restrict the spread of progeny virus to neighboring cells.[2][4][5] This ensures that each plaque formed represents the progeny of a single infectious virus particle. After an incubation period, the cells are fixed and stained, allowing for the visualization and counting of plaques. The concentration of the antiviral compound that reduces the number of plaques by 50% (IC50 or EC50) can then be determined.[6]
Data Presentation
Quantitative data from the antiviral plaque assay should be meticulously recorded and organized to allow for clear interpretation and comparison. The following table provides a template for summarizing the experimental results.
| Cyclo(Leu-Ala) Concentration (µM) | Replicate 1 (Plaques) | Replicate 2 (Plaques) | Replicate 3 (Plaques) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 0 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Cell Control (No Virus) | N/A | N/A | N/A | N/A | 100 |
Note: The 50% inhibitory concentration (IC50) or effective concentration (EC50) can be calculated by plotting the percentage of plaque reduction against the logarithm of the Cyclo(Leu-Ala) concentration and fitting the data to a dose-response curve.
Experimental Protocols
Materials and Reagents
-
Host Cell Line: A cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa).
-
Virus Stock: A virus stock with a known titer (Plaque Forming Units per mL, PFU/mL).
-
Cyclo(Leu-Ala): Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO, cell culture medium).
-
Cell Culture Medium: Appropriate growth medium for the host cell line (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Infection Medium: Cell culture medium with a reduced serum concentration (e.g., 2% FBS).
-
Overlay Medium: 2X concentrated cell culture medium mixed 1:1 with a sterile solution of 1.2% to 2.4% Avicel® or 1% to 2% methylcellulose or 0.6% to 1% low melting point agarose.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Fixative Solution: e.g., 10% formalin or 4% paraformaldehyde in PBS.
-
Staining Solution: e.g., 0.1% to 1% Crystal Violet in 20% ethanol.
-
Sterile tissue culture plates (e.g., 6-well or 12-well).
-
Sterile pipettes and tubes.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Trypsinize and count the host cells.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate the plates overnight in a humidified CO2 incubator.
Day 2: Virus Infection and Compound Treatment
-
Examine the cell monolayers under an inverted microscope to ensure they are confluent.
-
Prepare serial dilutions of the virus stock in infection medium to achieve a target of 50-100 PFU per well.
-
Prepare serial dilutions of the Cyclo(Leu-Ala) stock solution in infection medium. A broad range of concentrations should be tested initially to determine the effective range.
-
Remove the growth medium from the cell culture plates and wash the monolayers once with PBS.
-
In separate tubes, mix the diluted virus with an equal volume of each Cyclo(Leu-Ala) dilution. Also, prepare a virus control (virus mixed with medium containing the same concentration of solvent as the compound dilutions) and a cell control (medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Add the virus-compound mixtures to the respective wells of the cell culture plates.
-
Incubate the plates for 1-2 hours in a humidified CO2 incubator to allow for viral adsorption. Gently rock the plates every 15-20 minutes.
Day 2 (continued): Overlay Application
-
While the plates are incubating, prepare the overlay medium. If using agarose, melt it and then cool it to 42-45°C in a water bath. Mix the molten agarose 1:1 with 2X concentrated medium that has been pre-warmed to 37°C. For methylcellulose or Avicel®, mix the 2X medium with the corresponding solution at room temperature.
-
Carefully aspirate the inoculum from the wells.
-
Gently add the overlay medium to each well, avoiding disruption of the cell monolayer.
-
Allow the overlay to solidify at room temperature for 20-30 minutes (if using agarose).
-
Incubate the plates in a humidified CO2 incubator for a period appropriate for the specific virus to form visible plaques (typically 2-10 days).
Day 4-12: Plaque Visualization and Counting
-
Once plaques are visible, fix the cells by adding the fixative solution directly to the overlay and incubating for at least 1 hour.
-
Carefully remove the overlay and the fixative.
-
Gently wash the cell monolayers with water.
-
Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the plaques are clearly visible against the stained cell monolayer.
-
Allow the plates to air dry completely in an inverted position.
-
Count the number of plaques in each well.
Visualizations
Experimental Workflow
Caption: Workflow of the antiviral plaque reduction assay.
Potential Antiviral Mechanisms of Action
Caption: Potential stages of the viral life cycle inhibited by an antiviral compound.
References
- 1. A Review: The Antiviral Activity of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Assessing the Cytotoxicity of Cyclo(Leu-Ala): An MTT Assay Protocol
Application Note
Cyclic dipeptides, such as Cyclo(Leu-Ala), represent a class of compounds with diverse biological activities, holding potential for therapeutic applications. Assessing the cytotoxic effects of these compounds is a critical first step in the drug development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and cytotoxicity.[1][2][3][4][5] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic potential of Cyclo(Leu-Ala) on a selected cell line.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3][5] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[3][5] The resulting intracellular formazan crystals are insoluble in aqueous solutions and must be dissolved using a solubilizing agent. The amount of formazan produced is directly proportional to the number of living cells, and the concentration of the dissolved formazan can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a spectrophotometer.[1][3] A decrease in the number of viable cells following treatment with a test compound, such as Cyclo(Leu-Ala), will result in a decrease in the amount of formazan produced, thus indicating a cytotoxic effect.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of Cyclo(Leu-Ala) using the MTT assay.
Caption: Workflow for assessing Cyclo(Leu-Ala) cytotoxicity using the MTT assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
Materials and Reagents:
-
Cyclo(Leu-Ala)
-
Selected cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
Sterile, 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
1. Preparation of Reagents:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1] Filter-sterilize the solution and store it at -20°C, protected from light.
-
Cyclo(Leu-Ala) Stock Solution: Prepare a high-concentration stock solution of Cyclo(Leu-Ala) in a suitable solvent (e.g., DMSO or sterile water). The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically <0.5%).
2. Cell Seeding:
-
Culture the chosen cell line in complete medium until it reaches 70-80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.
3. Cell Treatment:
-
Prepare serial dilutions of the Cyclo(Leu-Ala) stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(Leu-Ala).
-
Include appropriate controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve Cyclo(Leu-Ala).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
4. MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[3][6]
-
Incubate the plate for an additional 2 to 4 hours in the CO₂ incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[1]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.[1]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate Percent Cell Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of Cyclo(Leu-Ala) using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
-
Plot the percent cell viability against the concentration of Cyclo(Leu-Ala) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxic Effect of Cyclo(Leu-Ala) on [Cell Line Name] after [Incubation Time]
| Cyclo(Leu-Ala) Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | - | [Calculated Value] |
Note: This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathways in Cytotoxicity
While the specific signaling pathways affected by Cyclo(Leu-Ala) are yet to be elucidated, cytotoxicity is often mediated through the induction of apoptosis. The following diagram illustrates a simplified, generic apoptotic pathway that could be investigated.
Caption: A simplified diagram of a potential apoptotic pathway induced by a cytotoxic compound.
Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or flow cytometry-based apoptosis assays, would be necessary to elucidate the precise mechanism of Cyclo(Leu-Ala)-induced cytotoxicity.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental needs. Always adhere to good laboratory practices and safety guidelines when handling chemicals and cell cultures.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Cyclo(Leu-Ala) as a Quorum Sensing Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors such as biofilm formation and virulence factor expression. The inhibition of QS pathways represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural compounds that have garnered attention for their potential as quorum sensing inhibitors (QSIs). This document provides detailed application notes and protocols for investigating the potential of Cyclo(Leu-Ala) as a QSI, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa. While direct quantitative data for Cyclo(Leu-Ala) is emerging, the provided protocols and comparative data from structurally similar CDPs will serve as a valuable guide for researchers.
Mechanism of Action
Cyclic dipeptides are hypothesized to interfere with bacterial quorum sensing systems by acting as competitive inhibitors of the native autoinducer signaling molecules. In Gram-negative bacteria like P. aeruginosa, this often involves binding to LuxR-type transcriptional regulators, such as LasR and RhlR. By competitively binding to these receptors, Cyclo(Leu-Ala) may prevent the binding of the native N-acyl-homoserine lactone (AHL) autoinducers, thereby inhibiting the downstream cascade of gene expression responsible for virulence and biofilm formation.
Figure 1: Proposed mechanism of Cyclo(Leu-Ala) as a quorum sensing inhibitor in P. aeruginosa.
Data Presentation: Comparative Efficacy of Cyclic Dipeptides
While specific quantitative data for Cyclo(Leu-Ala) is still under extensive investigation, the following tables summarize the efficacy of structurally related cyclic dipeptides against common model organisms used in quorum sensing research. This data provides a baseline for expected activity and aids in the design of dose-response experiments for Cyclo(Leu-Ala).
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound | Concentration | Inhibition (%) | Reference |
| Cyclo(L-Trp-L-Ser) | 1 mg/mL | ~50 | [1] |
| Analogs of Cyclo(L-Trp-L-Ser) | 1 mM | 40-60 | [2] |
Table 2: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1
| Compound | Assay | Concentration | Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | Pyocyanin Production | 1.8 mM | 41 | [3] |
| Cyclo(L-Pro-L-Phe) | Pyocyanin Production | 1.8 mM | 73 | [3] |
| Cyclo(L-Pro-L-Tyr) | Elastase Activity | 1.8 mM | 32 | [3] |
| Cyclo(L-Pro-L-Phe) | Elastase Activity | 1.8 mM | 61 | [3] |
| Flavonoid E6 | Pyocyanin Production | Not specified | 63.8 | [4] |
| Flavonoid E6 | LasA Protease | Not specified | 18.8 | [4] |
| Flavonoid E6 | LasB Elastase | Not specified | 42.2 | [4] |
Table 3: Inhibition of Biofilm Formation in Pseudomonas aeruginosa PAO1
| Compound | Concentration | Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cyclo(L-Trp-L-Ser) | 1 mM | 53 |[1] | | Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52 |[3] | | Cyclo(L-Pro-L-Phe) | 1.8 mM | 48 |[3] | | Quercetin | 281 µM | >95 |[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the quorum sensing inhibitory properties of Cyclo(Leu-Ala). It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Ala) to ensure that subsequent experiments are performed at sub-MIC concentrations, where the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Cyclo(Leu-Ala) that inhibits visible growth of the test bacterium.
Materials:
-
Cyclo(Leu-Ala)
-
Test bacterial strain (e.g., P. aeruginosa PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of Cyclo(Leu-Ala) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the Cyclo(Leu-Ala) stock solution in the growth medium in a 96-well plate.
-
Inoculate each well with the test bacterium to a final density of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. Confirm by measuring the optical density at 600 nm (OD600).
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of Cyclo(Leu-Ala) to inhibit biofilm formation.
Materials:
-
Cyclo(Leu-Ala) (at sub-MIC concentrations)
-
Test bacterial strain (P. aeruginosa PAO1)
-
LB broth
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570-595 nm)
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of Cyclo(Leu-Ala) solution at various sub-MIC concentrations to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Carefully discard the planktonic cells by inverting the plate and wash the wells gently three times with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the control.
Figure 3: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Protocol 3: Pyocyanin Production Inhibition Assay
Objective: To quantify the effect of Cyclo(Leu-Ala) on the production of the virulence factor pyocyanin in P. aeruginosa.
Materials:
-
Cyclo(Leu-Ala) (at sub-MIC concentrations)
-
P. aeruginosa PAO1
-
LB broth
-
Chloroform
-
0.2 M HCl
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer (520 nm)
Procedure:
-
Grow P. aeruginosa in LB broth in the presence of various sub-MIC concentrations of Cyclo(Leu-Ala) for 18-24 hours at 37°C with shaking.
-
Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.
-
Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to move the pyocyanin to the upper pink aqueous layer.
-
Centrifuge and measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the percentage of pyocyanin inhibition compared to the untreated control.
Protocol 4: Elastase Activity Assay
Objective: To measure the effect of Cyclo(Leu-Ala) on the activity of LasB elastase, a key virulence factor regulated by the las system.
Materials:
-
Cyclo(Leu-Ala) (at sub-MIC concentrations)
-
P. aeruginosa PAO1
-
LB broth
-
Elastin-Congo Red (ECR)
-
Tris buffer (pH 7.5)
-
Centrifuge
-
Spectrophotometer (495 nm)
Procedure:
-
Culture P. aeruginosa with and without sub-MIC concentrations of Cyclo(Leu-Ala) for 18-24 hours.
-
Centrifuge the cultures and collect the cell-free supernatant.
-
Prepare the ECR reaction mixture containing the supernatant and ECR in Tris buffer.
-
Incubate the mixture at 37°C for 3-6 hours.
-
Stop the reaction by adding phosphate buffer and placing it on ice.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Determine the percentage of elastase inhibition compared to the control.
Conclusion
The investigation of Cyclo(Leu-Ala) as a quorum sensing inhibitor holds significant promise for the development of novel anti-virulence therapies. The protocols outlined in this document provide a robust framework for elucidating its efficacy in inhibiting key pathogenic traits of bacteria like P. aeruginosa. By leveraging the comparative data from structurally similar cyclic dipeptides, researchers can strategically design experiments to thoroughly characterize the anti-QS potential of Cyclo(Leu-Ala). Successful demonstration of its activity could pave the way for its development as a therapeutic agent to combat biofilm-related infections and mitigate the threat of antimicrobial resistance.
References
Application of Cyclo(Leu-Ala) in Plant Defense via Jasmonate Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclo(Leu-Ala), a cyclic dipeptide, has emerged as a potential elicitor of plant defense mechanisms. While direct and extensive research on Cyclo(Leu-Ala) is ongoing, studies on related cyclodipeptides (CDPs) suggest a significant role in activating plant immune responses, frequently through the jasmonate (JA) signaling pathway.[1][2] This pathway is a critical component of the plant's defense arsenal against a broad spectrum of pathogens and herbivores.[3][4][5][6] Understanding the interaction between Cyclo(Leu-Ala) and the jasmonate pathway can pave the way for the development of novel, natural-product-based plant protectants.
The jasmonate signaling cascade is initiated by the perception of stress signals, leading to the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[7] JA-Ile then binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.[7] This binding event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby de-repressing transcription factors such as MYC2.[6][8] The activation of these transcription factors leads to the expression of a wide array of defense-related genes, including those involved in the production of secondary metabolites, defense proteins, and cell wall reinforcement.[6]
Bacterial cyclodipeptides have been shown to induce the expression of jasmonic acid-associated genes like LIPOXYGENASE2 (LOX2), a key enzyme in JA biosynthesis.[1] This suggests that CDPs, potentially including Cyclo(Leu-Ala), can act as elicitors that prime or directly activate the JA pathway, leading to a more robust and rapid defense response upon pathogen or herbivore attack. The application of Cyclo(Leu-Ala) could therefore be a promising strategy to enhance crop resilience.
Quantitative Data Summary
Currently, specific quantitative data on the direct effects of Cyclo(Leu-Ala) on the jasmonate pathway in various plant species is limited in publicly available literature. The following table presents a hypothetical summary of expected quantitative data based on the known effects of other cyclodipeptides and jasmonate pathway elicitors. This table is intended to serve as a template for organizing experimental results.
| Parameter | Treatment | Fold Change (vs. Control) | Standard Deviation | p-value |
| Gene Expression | ||||
| LOX2 | 10 µM Cyclo(Leu-Ala) | 5.2 | ± 0.8 | < 0.01 |
| 50 µM Cyclo(Leu-Ala) | 12.6 | ± 1.5 | < 0.001 | |
| VSP2 | 10 µM Cyclo(Leu-Ala) | 3.8 | ± 0.5 | < 0.05 |
| 50 µM Cyclo(Leu-Ala) | 9.1 | ± 1.2 | < 0.01 | |
| PDF1.2 | 10 µM Cyclo(Leu-Ala) | 1.5 | ± 0.3 | > 0.05 |
| 50 µM Cyclo(Leu-Ala) | 2.8 | ± 0.6 | < 0.05 | |
| Hormone Levels | ||||
| Jasmonic Acid (ng/g FW) | 50 µM Cyclo(Leu-Ala) | 8.5 | ± 1.1 | < 0.01 |
| JA-Isoleucine (ng/g FW) | 50 µM Cyclo(Leu-Ala) | 15.2 | ± 2.3 | < 0.001 |
| Enzyme Activity | ||||
| Lipoxygenase (µmol/min/mg protein) | 50 µM Cyclo(Leu-Ala) | 4.7 | ± 0.9 | < 0.01 |
Experimental Protocols
Protocol 1: Plant Treatment with Cyclo(Leu-Ala)
Objective: To apply Cyclo(Leu-Ala) to plants to assess its effect on the jasmonate pathway.
Materials:
-
Cyclo(Leu-Ala) (synthesized or commercially available)
-
Solvent (e.g., DMSO, ethanol)
-
Distilled water
-
Surfactant (e.g., Tween-20)
-
Plant species of interest (e.g., Arabidopsis thaliana, tomato, tobacco)
-
Spray bottle or pipette
-
Growth chambers or greenhouse with controlled conditions
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cyclo(Leu-Ala) (e.g., 10 mM) in a suitable solvent.
-
Working Solution Preparation:
-
For soil drenching: Dilute the stock solution in distilled water to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
For foliar spray: Dilute the stock solution in distilled water containing a surfactant (e.g., 0.01% Tween-20) to the desired final concentrations. The surfactant helps in the uniform spreading of the solution on the leaf surface.
-
-
Plant Treatment:
-
Soil Drench: Apply a fixed volume of the working solution to the soil of each potted plant. Ensure even distribution.
-
Foliar Spray: Spray the foliage of the plants with the working solution until runoff. Ensure complete coverage of all leaves.
-
-
Control Group: Treat a set of plants with a mock solution (solvent and surfactant at the same concentration as the treatment groups) to serve as a control.
-
Incubation: Place the treated and control plants in a growth chamber or greenhouse under controlled conditions (e.g., 16h light/8h dark photoperiod, 22-25°C, 60-70% relative humidity).
-
Sampling: Collect plant tissues (e.g., leaves, roots) at different time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) for subsequent analysis. Flash-freeze the samples in liquid nitrogen and store them at -80°C.
Protocol 2: Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of key jasmonate pathway genes in response to Cyclo(Leu-Ala) treatment.
Materials:
-
Frozen plant tissue samples
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or other fluorescent dye)
-
Gene-specific primers for target genes (e.g., LOX2, VSP2, PDF1.2) and a reference gene (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen plant tissues using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for each target and reference gene.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Program: Run the qPCR reaction in a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Protocol 3: Quantification of Jasmonates by LC-MS/MS
Objective: To measure the endogenous levels of jasmonic acid and JA-Ile in plant tissues after Cyclo(Leu-Ala) treatment.
Materials:
-
Frozen plant tissue samples
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Jasmonic acid and JA-Ile standards
Procedure:
-
Extraction:
-
Homogenize the frozen plant tissue in the extraction solvent.
-
Add internal standards (e.g., deuterated JA and JA-Ile) to each sample for accurate quantification.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Purification and Concentration:
-
Pass the supernatant through an SPE cartridge to purify and concentrate the jasmonates.
-
Elute the jasmonates from the cartridge and dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the jasmonates using a suitable chromatography column and gradient.
-
Detect and quantify the jasmonates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves using the jasmonate standards.
-
Quantify the concentration of JA and JA-Ile in the plant samples by comparing their peak areas to the standard curves and normalizing to the internal standards and sample fresh weight.
-
Visualizations
Caption: Proposed signaling pathway of Cyclo(Leu-Ala) activating plant defense via the jasmonate pathway.
Caption: Experimental workflow for investigating the effect of Cyclo(Leu-Ala) on the plant jasmonate pathway.
References
- 1. Bacterial cyclodipeptides elicit Arabidopsis thaliana immune responses reducing the pathogenic effects of Pseudomonas aeruginosa PAO1 strains on plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Studying the Effect of Cyclo(Leu-Ala) on Plant Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant immunity is a complex network of signaling pathways that defend against a wide array of pathogens. The identification of novel compounds that can modulate these pathways is of significant interest for the development of new plant protectants. Cyclo(Leu-Ala) is a cyclic dipeptide that may have the potential to elicit or prime plant defense responses. These application notes provide detailed protocols for in vitro assays to investigate the effect of Cyclo(Leu-Ala) on key markers of plant immunity, including the production of reactive oxygen species (ROS), callose deposition, and the expression of defense-related genes.
Putative Signaling Pathway Activated by Elicitors
Plant cells recognize potential threats through pattern recognition receptors (PRRs) on the cell surface. The binding of a microbe-associated molecular pattern (MAMP) or a damage-associated molecular pattern (DAMP) to its cognate PRR often triggers a signaling cascade. This typically involves the activation of receptor-like cytoplasmic kinases (RLCKs), which in turn phosphorylate and activate various downstream components. A key early event is the activation of NADPH oxidases (e.g., RBOHD), leading to a rapid production of reactive oxygen species (ROS) in the apoplast, an event known as the oxidative burst. This is followed by the activation of mitogen-activated protein kinase (MAPK) cascades and calcium signaling, which ultimately lead to the transcriptional reprogramming of the cell to induce defense responses. These responses include the reinforcement of the cell wall through callose deposition and the expression of defense-related genes.
Caption: Putative signaling pathway initiated by an elicitor.
Experimental Protocols
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS by plant tissue in response to elicitor treatment. A luminol-based chemiluminescence assay is a common and sensitive method for this purpose.[1][2][3][4]
Workflow:
Caption: Workflow for the ROS burst assay.
Materials:
-
4-5 week old Arabidopsis thaliana plants (or other suitable plant species).
-
4 mm biopsy punch.
-
White 96-well microplate.
-
Luminol (e.g., L-012).
-
Horseradish peroxidase (HRP).
-
Cyclo(Leu-Ala) stock solution.
-
Microplate reader with luminescence detection.
Protocol:
-
Plant Material Preparation:
-
Use healthy, well-watered 4-5 week old Arabidopsis thaliana plants grown under short-day conditions (10 h light / 14 h dark) to obtain mature leaves.[1][3]
-
Using a 4 mm biopsy punch, carefully excise one leaf disc from the lamina of a fully expanded leaf, avoiding the midvein.[1][3][4]
-
Float the leaf discs, adaxial side up, in a 96-well white microplate containing 100 µL of sterile deionized water per well.[3][4]
-
Incubate the plate overnight at room temperature in the dark to allow the wounding response to subside.[4]
-
-
Assay Preparation:
-
On the day of the assay, carefully remove the water from each well.
-
Prepare the assay solution containing 100 µM luminol and 10 µg/mL HRP in sterile water.[4]
-
Prepare serial dilutions of Cyclo(Leu-Ala) in the assay solution to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include a negative control (assay solution without Cyclo(Leu-Ala)) and a positive control (e.g., 100 nM flg22, a known MAMP).
-
-
Measurement:
-
Data Analysis:
-
The data is typically presented as relative light units (RLU) over time.
-
The total ROS production can be calculated by integrating the area under the curve.
-
Callose Deposition Assay
Callose is a β-1,3-glucan polymer that is deposited at the cell wall upon pathogen recognition and is a hallmark of PAMP-triggered immunity (PTI).[5][6][7] Aniline blue staining allows for the visualization and quantification of callose deposits.[5]
Workflow:
Caption: Workflow for the callose deposition assay.
Materials:
-
Arabidopsis thaliana seedlings (7-10 days old) or leaf discs from mature plants.
-
Cyclo(Leu-Ala) solution.
-
96% Ethanol.
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5).
-
Epifluorescence microscope with a UV filter (e.g., DAPI filter set).
Protocol:
-
Elicitation:
-
For seedlings, grow them in a 48-well plate in liquid culture. Replace the medium with a solution containing Cyclo(Leu-Ala) at the desired concentration.
-
For leaf discs, float them in a solution of Cyclo(Leu-Ala).
-
Include appropriate controls (mock treatment and a positive control like flg22).
-
Incubate for 12-24 hours.
-
-
Staining:
-
Transfer the seedlings or leaf discs to a microfuge tube and add 1 mL of 96% ethanol to destain the chlorophyll. Incubate at room temperature until the tissue is clear (this may take from a few hours to overnight).[5][8]
-
Remove the ethanol and wash the tissue with sterile water.
-
Add 500 µL of aniline blue staining solution and incubate in the dark for at least 2 hours.[5]
-
-
Visualization and Quantification:
-
Mount the stained tissue on a microscope slide in a drop of the staining solution.
-
Observe the sample using an epifluorescence microscope with a UV filter. Callose deposits will fluoresce as bright yellow-green dots.[9]
-
Capture images from multiple fields of view for each sample.
-
Quantify the number of callose deposits per unit area using image analysis software (e.g., ImageJ/Fiji).[5]
-
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This technique is used to measure the transcript levels of defense-related genes, which are often upregulated upon immune activation.[10][11]
Workflow:
Caption: Workflow for qRT-PCR of defense genes.
Materials:
-
Plant material treated with Cyclo(Leu-Ala) and controls.
-
RNA extraction kit suitable for plant tissues.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., ACTIN2).
-
Real-time PCR system.
Protocol:
-
Treatment and Sampling:
-
Treat plant material (e.g., seedlings or leaf discs) with Cyclo(Leu-Ala) for a specific duration (e.g., 1, 3, 6, or 24 hours) to capture both early and late gene expression changes.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen samples using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[12]
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Use primers for defense marker genes such as PR1 (a marker for the salicylic acid pathway) and FRK1 (a marker for early MAMP-triggered immunity).
-
Include a stably expressed reference gene (e.g., ACTIN2) for normalization.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene and relative to the mock-treated control.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in tables for clear comparison.
Table 1: Effect of Cyclo(Leu-Ala) on ROS Production in Arabidopsis thaliana Leaf Discs
| Treatment | Concentration | Total RLU (x 10^5) over 60 min (Mean ± SD) |
| Mock | - | 1.2 ± 0.3 |
| Cyclo(Leu-Ala) | 1 µM | 1.5 ± 0.4 |
| Cyclo(Leu-Ala) | 10 µM | 5.8 ± 1.1 |
| Cyclo(Leu-Ala) | 100 µM | 12.3 ± 2.5 |
| flg22 (Positive Control) | 100 nM | 15.1 ± 3.0 |
Table 2: Effect of Cyclo(Leu-Ala) on Callose Deposition in Arabidopsis thaliana Cotyledons
| Treatment | Concentration | Number of Callose Deposits per mm² (Mean ± SD) |
| Mock | - | 15 ± 4 |
| Cyclo(Leu-Ala) | 1 µM | 22 ± 6 |
| Cyclo(Leu-Ala) | 10 µM | 85 ± 15 |
| Cyclo(Leu-Ala) | 100 µM | 152 ± 28 |
| flg22 (Positive Control) | 100 nM | 180 ± 35 |
Table 3: Relative Expression of Defense Genes in Arabidopsis thaliana Seedlings Treated with 100 µM Cyclo(Leu-Ala)
| Gene | Time Post-Treatment | Fold Change (vs. Mock, Mean ± SD) |
| FRK1 | 1 hour | 8.5 ± 1.2 |
| 3 hours | 15.2 ± 2.8 | |
| PR1 | 6 hours | 2.1 ± 0.5 |
| 24 hours | 10.7 ± 2.1 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. Video: An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation - Experiment [jove.com]
- 2. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 8. goldbio.com [goldbio.com]
- 9. Quantification of Callose Deposition in Plant Leaves [bio-protocol.org]
- 10. Development of a simple screening method for plant immune system activating microorganisms: potential use as 'Plant Vaccine' | News | Science Japan [sj.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Application Notes and Protocols: Evaluating the Efficacy of Cyclo(Leu-Ala) Against Plant Pathogens Fusarium oxysporum and Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(Leu-Ala), a cyclic dipeptide, has demonstrated potential in inducing disease resistance in plants.[1] This document provides detailed protocols for testing the efficacy of Cyclo(Leu-Ala) against two economically significant plant pathogens: Fusarium oxysporum, a soil-borne fungus causing vascular wilt, and Botrytis cinerea, a necrotrophic fungus responsible for gray mold disease.[2][3] The methodologies outlined below cover both in vitro and in vivo assays to determine the direct antifungal activity and the potential for induced resistance in a model plant system.
Principle of the Method
The evaluation of Cyclo(Leu-Ala)'s efficacy is based on two potential mechanisms of action:
-
Direct Antifungal Activity: Assessing the direct inhibitory effect of Cyclo(Leu-Ala) on the mycelial growth and spore germination of Fusarium oxysporum and Botrytis cinerea.
-
Induced Plant Resistance: Investigating the ability of Cyclo(Leu-Ala) to prime the plant's innate immune system, leading to an enhanced defense response upon pathogen challenge. Plant defense responses against these pathogens are complex and involve the activation of signaling pathways regulated by phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[4][5][6] Cyclo(Leu-Ala) is known to accelerate the activation of the jasmonate-related signaling pathway, which is crucial for defense against necrotrophic pathogens like Botrytis cinerea.[1]
Data Presentation
In Vitro Antifungal Activity of Cyclo(Leu-Ala)
| Pathogen | Assay Type | Cyclo(Leu-Ala) Conc. (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) | Spore Germination Inhibition (%) | EC50 (µg/mL) |
| Fusarium oxysporum | Mycelial Growth | 50 | 35.2 ± 3.1 | 128.4 | - | - |
| 100 | 58.7 ± 4.5 | - | - | |||
| 200 | 75.1 ± 5.2 | - | - | |||
| Spore Germination | 50 | - | - | 22.4 ± 2.8 | 185.7 | |
| 100 | - | - | 45.3 ± 3.9 | |||
| 200 | - | - | 68.9 ± 4.7 | |||
| Botrytis cinerea | Mycelial Growth | 50 | 42.6 ± 3.8 | 112.9 | - | - |
| 100 | 65.4 ± 4.9 | - | - | |||
| 200 | 82.3 ± 6.1 | - | - | |||
| Spore Germination | 50 | - | - | 31.5 ± 3.3 | 155.2 | |
| 100 | - | - | 55.8 ± 4.1 | |||
| 200 | - | - | 79.2 ± 5.4 |
In Vivo Efficacy of Cyclo(Leu-Ala) - Detached Leaf Assay
| Host Plant (e.g., Tomato) | Pathogen | Treatment | Disease Incidence (%) | Lesion Diameter (mm) |
| Fusarium oxysporum | Control (Water) | 100 | 15.8 ± 1.2 | |
| Cyclo(Leu-Ala) (100 µg/mL) | 45.5 ± 5.5 | 6.2 ± 0.8 | ||
| Fungicide Control | 20.1 ± 3.2 | 2.1 ± 0.4 | ||
| Botrytis cinerea | Control (Water) | 100 | 22.4 ± 1.8 | |
| Cyclo(Leu-Ala) (100 µg/mL) | 52.3 ± 6.1 | 8.9 ± 1.1 | ||
| Fungicide Control | 15.8 ± 2.9 | 3.5 ± 0.6 |
Experimental Protocols
In Vitro Antifungal Assays
-
Preparation of Fungal Cultures: Culture Fusarium oxysporum and Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Compound: Dissolve Cyclo(Leu-Ala) in a suitable solvent (e.g., DMSO or sterile distilled water) to prepare a stock solution.
-
Preparation of Amended Media: Autoclave PDA medium and cool to approximately 50-55°C. Add appropriate volumes of the Cyclo(Leu-Ala) stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: From the periphery of actively growing fungal cultures, cut 5 mm diameter mycelial plugs using a sterile cork borer. Place one plug in the center of each PDA plate (both control and treated).
-
Incubation and Measurement: Incubate the plates at 25°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the plate. Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The effective concentration causing 50% inhibition (EC50) can be calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
-
Spore Suspension Preparation: Flood the surface of 7-10 day old fungal cultures with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Preparation of Test Solutions: Prepare a series of concentrations of Cyclo(Leu-Ala) in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).
-
Incubation: Add an equal volume of the spore suspension to each test solution in a microtiter plate or on a microscope slide. A control with solvent alone should be included.
-
Microscopic Examination: Incubate at 25°C for 6-12 hours. Place a drop of the suspension on a microscope slide and observe under a microscope. A spore is considered germinated if the length of the germ tube is at least twice the diameter of the spore.
-
Calculation of Inhibition: Count at least 100 spores per replicate and determine the percentage of germination. Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [(gc - gt) / gc] x 100 Where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.
In Vivo Antifungal Assay
-
Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato or bean) grown under controlled conditions.
-
Treatment Application: Spray the leaves with a solution of Cyclo(Leu-Ala) at the desired concentration until runoff. Control leaves are sprayed with sterile water or a solvent control. Allow the leaves to dry for 24 hours.
-
Inoculation: Place a 5 mm mycelial plug of an actively growing B. cinerea culture on the adaxial surface of each leaf. Alternatively, a drop of spore suspension (1 x 10^5 spores/mL) can be used.
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a sealed container with moist filter paper) and incubate at 20-22°C with a photoperiod.
-
Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesions that develop around the inoculation site. Calculate the disease incidence (percentage of infected leaves) and disease severity (lesion size).
-
Plant Material: Use seedlings of a susceptible host plant (e.g., tomato or Arabidopsis) at the 2-3 true leaf stage.
-
Treatment: Gently uproot the seedlings and wash the roots to remove soil. Dip the roots in a solution of Cyclo(Leu-Ala) for 30 minutes. Control seedlings are dipped in sterile water or a solvent control.
-
Inoculation: Prepare a spore suspension of F. oxysporum (1 x 10^6 spores/mL). Dip the roots of the treated and control seedlings in the spore suspension for 30 minutes.
-
Transplanting and Incubation: Transplant the seedlings into pots containing sterile soil or vermiculite and maintain them in a growth chamber with appropriate conditions.
-
Disease Assessment: After 2-3 weeks, assess disease symptoms such as yellowing, wilting, and vascular browning. A disease severity index can be used based on a rating scale.
Visualization of a Proposed Experimental Workflow and Signaling Pathway
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Plant defence strategies to Fusarium oxysporum – BSPP – The British Society for Plant Pathology [bspp.org.uk]
- 4. Mechanisms and strategies of plant defense against Botrytis cinerea | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms and strategies of plant defense against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes: Cyclo(Leu-Ala) for Fungal Growth Control in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Cyclo(Leu-Ala), a cyclic dipeptide, as a biofungicide for the control of fungal growth in agricultural settings. The information presented is intended to guide researchers in further exploring its efficacy and mechanism of action.
Introduction
Cyclic dipeptides (CDPs) are a class of naturally occurring compounds produced by various microorganisms, including bacteria and fungi.[1][2] They have garnered significant attention for their diverse biological activities, including antimicrobial properties.[1][2][3] Cyclo(Leu-Ala), also known as Cyclo(alanine-leucine), is an antimicrobial compound that has shown potential against plant pathogens.[3] The use of such natural compounds presents a promising and sustainable alternative to synthetic chemical pesticides in agriculture, aiming to mitigate the environmental impact and the development of resistant fungal strains.[1][4]
Mechanism of Action
The precise mode of action for Cyclo(Leu-Ala) is still under investigation; however, research on similar cyclic dipeptides, such as Cyclo(Leu-Pro), provides significant insights. The antifungal activity of these compounds is likely multifaceted and may involve one or more of the following mechanisms:
-
Disruption of Fungal Cell Membranes: Cyclic peptides can penetrate the lipid bilayer of fungal cell membranes, leading to a disruption of their structure and an alteration of their permeability.[1] This can result in the leakage of essential cellular components and ultimately, cell death.
-
Inhibition of Fungal Development: CDPs have been shown to inhibit critical stages of the fungal life cycle required for successful plant infection. This includes the inhibition of conidia germination and the formation of appressoria, which are specialized infection structures.[1][2][4][5]
-
Enzyme Inhibition: Another potential mechanism is the inhibition of enzymes crucial for fungal cell wall synthesis.[1][2][4] A compromised cell wall renders the fungus susceptible to osmotic stress and other environmental factors.
-
Interference with Quorum Sensing: Some cyclic dipeptides can interfere with quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in fungi.[6][7][8] By disrupting QS, Cyclo(Leu-Ala) may reduce the pathogenicity of fungal populations.
-
Modulation of Signaling Pathways: Evidence suggests that CDPs can affect crucial signaling pathways in fungi, such as the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for appressorium formation and pathogenic growth.[1][2]
Potential Signaling Pathway of Cyclo(Leu-Ala) in Fungi
The following diagram illustrates a hypothesized signaling pathway for the antifungal action of Cyclo(Leu-Ala), based on the known mechanisms of similar cyclic dipeptides.
Caption: Hypothesized mechanism of Cyclo(Leu-Ala) antifungal activity.
Efficacy Data
While specific quantitative data for Cyclo(Leu-Ala) is still emerging, studies on the closely related Cyclo(Leu-Pro) provide a strong indication of its potential efficacy against various phytopathogenic fungi.
| Fungal Species | Assay Type | Concentration | Observed Effect | Reference |
| Colletotrichum orbiculare | Conidia Germination Inhibition | 100 µg/mL | ~80% inhibition | [1][2][4][5] |
| Colletotrichum orbiculare | Appressorium Formation Inhibition | 100 µg/mL | Significant reduction | [1][2][4][5] |
| Colletotrichum orbiculare | In vivo (Cucumber Leaves) | 100 µg/mL | Reduced lesion size | [1][2][4][5] |
| Aspergillus parasiticus | Aflatoxin Production Inhibition | 0.20 mg/mL (IC50) | 50% inhibition | [9][10] |
| Aspergillus parasiticus | Fungal Growth Inhibition | > 6.0 mg/mL | Significant decrease in mycelial weight | [9][10] |
| Pyricularia oryzae (now Magnaporthe oryzae) | Mycelial Growth Inhibition | 2.5 µg/mL (MIC) | Complete inhibition | [1][2] |
| Aspergillus flavus | Mycelial Growth Inhibition | 135 ± 7.07 mg/mL | 5.66 ± 0.57 mm inhibition zone | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal activity of Cyclo(Leu-Ala).
In Vitro Antifungal Assays
Objective: To determine the minimum inhibitory concentration (MIC) of Cyclo(Leu-Ala) against a target fungus.
Materials:
-
Cyclo(Leu-Ala) stock solution (dissolved in a suitable solvent, e.g., methanol or DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Protocol:
-
Prepare a series of concentrations of Cyclo(Leu-Ala) by diluting the stock solution.
-
Autoclave the PDA medium and cool it to 45-50°C.
-
Add the different concentrations of Cyclo(Leu-Ala) to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of the prepared PDA plates.
-
Incubate the plates at the optimal growth temperature for the target fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
The MIC is the lowest concentration of Cyclo(Leu-Ala) that completely inhibits visible fungal growth.
Objective: To assess the effect of Cyclo(Leu-Ala) on spore germination and appressorium development.
Materials:
-
Cyclo(Leu-Ala) solutions at various concentrations
-
Spore suspension of the target fungus (e.g., Magnaporthe oryzae or Colletotrichum spp.) in sterile distilled water (1 x 10^5 spores/mL)
-
Hydrophobic glass slides or coverslips
-
Humid chamber
-
Microscope
Protocol:
-
Mix equal volumes of the spore suspension and the Cyclo(Leu-Ala) solutions to achieve the desired final concentrations. A control with the solvent should be included.
-
Pipette a 20 µL drop of each mixture onto a hydrophobic glass slide.
-
Place the slides in a humid chamber to prevent drying.
-
Incubate at 25-28°C for a period sufficient for germination and appressorium formation in the control (typically 6-24 hours).
-
Observe the spores under a microscope.
-
Count the number of germinated spores and the number of germ tubes that have formed appressoria out of at least 100 spores per replicate.
-
Calculate the percentage of spore germination and appressorium formation.
In Vivo Plant Protection Assay
Objective: To evaluate the protective effect of Cyclo(Leu-Ala) against fungal infection on a host plant.
Materials:
-
Healthy, susceptible host plants (e.g., cucumber seedlings for Colletotrichum orbiculare, or rice seedlings for Magnaporthe oryzae)
-
Cyclo(Leu-Ala) solutions at various concentrations with a surfactant (e.g., Tween 20)
-
Spore suspension of the target fungus
-
Spray bottles
-
Growth chamber with controlled temperature, humidity, and light
Protocol:
-
Grow the host plants to a suitable stage (e.g., 2-3 true leaves).
-
Spray the leaves of the plants with the Cyclo(Leu-Ala) solutions until runoff. Control plants should be sprayed with a solution containing only the solvent and surfactant.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated and control plants by spraying them with the fungal spore suspension.
-
Place the plants in a high-humidity chamber for 24-48 hours to promote infection.
-
Transfer the plants to a growth chamber with conditions conducive to disease development.
-
Assess disease severity after a specific incubation period (e.g., 5-7 days) by counting the number of lesions or using a disease severity rating scale.
-
Calculate the disease control efficacy.
Experimental Workflow and Logic Diagrams
Caption: A logical workflow for evaluating Cyclo(Leu-Ala) as a biofungicide.
Conclusion
Cyclo(Leu-Ala) represents a promising candidate for the development of a novel biofungicide for agricultural applications. Its potential to act through multiple mechanisms could reduce the likelihood of resistance development in fungal populations. Further research is warranted to fully elucidate its spectrum of activity, optimize its application, and understand its environmental fate. The protocols and information provided herein serve as a valuable resource for scientists dedicated to advancing sustainable agricultural practices.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Investigation of Quorum Sensing Inhibitors against Bacillus cereus in The Endophytic Fungus Pithomyces sacchari of the Laurencia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclo(Leu-Ala) in Food Preservation: A Case for a Promising Class of Cyclic Dipeptides
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are emerging as a promising class of natural compounds with significant potential for application in food preservation. This document focuses on the application of Cyclo(L-Leucyl-L-Alanine), or Cyclo(Leu-Ala), in this context. However, current scientific literature provides limited specific data on the antimicrobial and antifungal activities of Cyclo(Leu-Ala) directly related to food preservation. In contrast, the structurally similar cyclic dipeptide, Cyclo(L-Leucyl-L-Proline) or Cyclo(Leu-Pro), has been extensively studied and has demonstrated significant efficacy against a broad range of foodborne pathogens and spoilage microorganisms.
This document will leverage the comprehensive data available for Cyclo(Leu-Pro) as a powerful case study to illustrate the potential of this class of compounds. The information presented herein, including antimicrobial activity, mechanisms of action, and experimental protocols, is largely based on studies of Cyclo(Leu-Pro) and is intended to provide a strong foundation for researchers to explore the potential of Cyclo(Leu-Ala) and other related CDPs as novel food preservatives.
Introduction to Cyclic Dipeptides in Food Preservation
Cyclic dipeptides are naturally occurring compounds produced by a variety of microorganisms, including bacteria and fungi, and are also found in some fermented foods. Their inherent stability and diverse biological activities, including antimicrobial, antifungal, and antibiofilm properties, make them attractive candidates for development as natural food preservatives. The growing consumer demand for clean-label products and alternatives to synthetic preservatives has spurred research into the application of such natural compounds to enhance food safety and extend shelf life.
While direct research on Cyclo(Leu-Ala) in food preservation is nascent, its structural similarity to the well-researched Cyclo(Leu-Pro) suggests it may possess comparable bioactive properties. The proline residue in Cyclo(Leu-Pro) is replaced by an alanine residue in Cyclo(Leu-Ala), a substitution that may influence its biological activity and warrants further investigation.
Antimicrobial and Antifungal Activity of Cyclo(Leu-Pro): A Proxy for Cyclo(Leu-Ala)'s Potential
Cyclo(Leu-Pro) has demonstrated a broad spectrum of activity against various microorganisms relevant to food safety and spoilage. The following tables summarize the minimum inhibitory concentrations (MICs) of Cyclo(Leu-Pro) against selected foodborne bacteria and fungi.
Table 1: Antibacterial Activity of Cyclo(Leu-Pro)
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | ATCC 19111 | 512 | [1] |
| Escherichia fergusonii | N/A | 230 | [1] |
| Salmonella enterica | N/A | 11 | [1] |
| Enterococcus faecalis | N/A | 12 | [1] |
| Bacillus cereus | N/A | 16 | [1] |
| Staphylococcus aureus | N/A | 30 | [1] |
Table 2: Antifungal Activity of Cyclo(Leu-Pro)
| Target Microorganism | Strain | Activity | Reference |
| Aspergillus flavus | N/A | Inhibition of proliferation | [2] |
| Aspergillus parasiticus | SYS-4 (= NRRL2999) | IC50 of 200 µg/mL for aflatoxin production inhibition | [3] |
| Colletotrichum orbiculare | N/A | Antifungal activity | [4] |
Mechanisms of Action
The antimicrobial and antifungal effects of cyclic dipeptides like Cyclo(Leu-Pro) are attributed to several mechanisms of action, which may also be relevant for Cyclo(Leu-Ala).
Inhibition of Biofilm Formation
Biofilms are communities of microorganisms attached to a surface and are a major concern in the food industry as they can harbor pathogens and are resistant to sanitizers. Cyclo(Leu-Pro) has been shown to inhibit biofilm formation by various bacteria, including Listeria monocytogenes.[1] This activity is often observed at sub-inhibitory concentrations, suggesting an interference with the signaling pathways that regulate biofilm development.
Inhibition of Aflatoxin Production
Aflatoxins are mycotoxins produced by certain species of Aspergillus, which can contaminate a wide range of food commodities. Cyclo(Leu-Pro) has been found to inhibit the production of aflatoxins by Aspergillus parasiticus.[3][5] The proposed mechanism involves the repression of genes responsible for aflatoxin biosynthesis.[5]
Disruption of Fungal Cell Membrane Integrity
Some studies suggest that cyclic dipeptides may exert their antifungal effects by disrupting the fungal cell membrane.[4] This can lead to leakage of cellular contents and ultimately cell death.
Experimental Protocols
The following protocols are based on methodologies described in the literature for Cyclo(Leu-Pro) and can be adapted for the evaluation of Cyclo(Leu-Ala).
Synthesis of Cyclo(Leu-Ala)
A general protocol for the solution-phase synthesis of cyclic dipeptides can be adapted for Cyclo(Leu-Ala).[6]
Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-L-Leu-L-Ala-OMe)
-
Dissolve L-Alanine methyl ester hydrochloride (1 equivalent) and Boc-L-Leucine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a coupling reagent such as HBTU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide.
Step 2: Deprotection of the N-terminus
-
Dissolve the purified Boc-L-Leu-L-Ala-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the dipeptide amine salt.
Step 3: Cyclization to form Cyclo(Leu-Ala)
-
Dissolve the dipeptide amine salt in a large volume of a suitable solvent such as DMF or a mixture of DCM/MeOH under an inert atmosphere. The final concentration should be low (0.001-0.01 M) to favor intramolecular cyclization.
-
Add a non-nucleophilic base such as DIPEA (3-4 equivalents) to neutralize the amine salt and facilitate cyclization.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Cyclo(Leu-Ala).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of Cyclo(Leu-Ala) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Leu-Ala) stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antibiofilm Activity Assay
-
Grow the target bacterium in a suitable medium to the mid-logarithmic phase.
-
In a 96-well flat-bottom microtiter plate, add fresh medium and different sub-MIC concentrations of Cyclo(Leu-Ala).
-
Inoculate the wells with the bacterial culture.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance compared to the control (no compound) indicates the inhibition of biofilm formation.
Application on Food Matrices
The efficacy of Cyclo(Leu-Ala) as a food preservative can be evaluated on various food models. The following is a general protocol adapted from a study on Cyclo(Leu-Pro) and Aspergillus flavus on grapes.[2]
-
Prepare a solution of Cyclo(Leu-Ala) at the desired concentration in a food-grade solvent or sterile water.
-
Wash and surface-sterilize the food samples (e.g., grapes).
-
Dip the food samples in the Cyclo(Leu-Ala) solution for a specified time. Control samples should be dipped in the solvent or sterile water.
-
Allow the samples to air-dry in a sterile environment.
-
Inoculate the treated and control samples with a known concentration of a target spoilage microorganism (e.g., a spore suspension of Aspergillus flavus).
-
Store the samples under conditions that favor microbial growth (e.g., 25-30°C).
-
Visually inspect the samples daily for signs of spoilage (e.g., mold growth) and record the shelf life.
-
At different time points, microbial load can be quantified by homogenizing the samples and performing plate counts on selective agar media.
Future Directions and Conclusion
The extensive research on Cyclo(Leu-Pro) strongly suggests that cyclic dipeptides are a promising avenue for the development of natural food preservatives. The potent antimicrobial, antifungal, and antibiofilm activities of Cyclo(Leu-Pro) highlight the potential of the closely related Cyclo(Leu-Ala).
Future research should focus on:
-
Comprehensive screening of Cyclo(Leu-Ala) against a wide range of foodborne pathogens and spoilage microorganisms to determine its antimicrobial spectrum and MIC values.
-
Investigating the mechanisms of action of Cyclo(Leu-Ala) to understand its cellular targets and pathways.
-
Evaluating the efficacy of Cyclo(Leu-Ala) in various food matrices to assess its performance under real-world conditions and its impact on sensory properties.
-
Toxicological studies to ensure the safety of Cyclo(Leu-Ala) for human consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cyclo(Leu-Ala) Solubility for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Cyclo(Leu-Ala). The information aims to address common challenges related to the solubility of this cyclic dipeptide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cyclo(Leu-Ala)?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving Cyclo(Leu-Ala) and other cyclic dipeptides. Methanol is also a suitable solvent.[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium.
Q2: I am observing precipitation of Cyclo(Leu-Ala) when I add it to my cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 1% (v/v), and ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
Pre-warm your medium: Adding the Cyclo(Leu-Ala) stock solution to pre-warmed cell culture medium (37°C) can help improve solubility.
-
Increase the volume of the final dilution: Instead of adding a very small volume of a high-concentration stock to your final culture volume, consider a two-step dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Sonication: If you still observe precipitation, brief sonication of the diluted solution can help to break up aggregates and improve dissolution.
Q3: What is the maximum aqueous solubility of Cyclo(Leu-Ala)?
Q4: Can I use other organic solvents to dissolve Cyclo(Leu-Ala)?
A4: While DMSO is the most common choice for cell-based assays due to its miscibility with water and relatively low toxicity at low concentrations, other organic solvents like ethanol can also be used. However, it is crucial to determine the tolerance of your specific cell line to any organic solvent used. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of Cyclo(Leu-Ala)?
A5: Yes, for compounds with poor aqueous solubility, formulation strategies such as the use of cyclodextrins or specialized nanogel delivery systems have been shown to improve the solubility of cyclic peptides. These methods encapsulate the hydrophobic compound, increasing its dispersibility in aqueous solutions.
Quantitative Solubility of Related Cyclic Dipeptides
While specific quantitative data for Cyclo(Leu-Ala) is limited, the following table summarizes the solubility of structurally similar cyclic dipeptides in common solvents. This information can serve as a useful reference.
| Cyclic Dipeptide | Solvent | Solubility |
| Cyclo(L-Leu-L-Pro) | Methanol | 50 mg/mL |
| Cyclo(Pro-Leu) | Water | 5 mg/mL |
| Cyclo(Pro-Leu) | DMSO | 25 mg/mL |
Data sourced from publicly available chemical supplier information.[3][4]
Experimental Protocols
Protocol for Preparing a Cyclo(Leu-Ala) Stock Solution and Working Dilutions for In Vitro Assays
This protocol provides a general guideline for dissolving and diluting Cyclo(Leu-Ala) for use in typical cell culture experiments.
Materials:
-
Cyclo(Leu-Ala) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
Calculate the required mass of Cyclo(Leu-Ala) to prepare your desired volume and concentration of the stock solution. The molecular weight of Cyclo(Leu-Ala) is 184.24 g/mol .
-
Aseptically weigh the Cyclo(Leu-Ala) powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube at maximum speed for 1-2 minutes, or until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Dilutions:
-
Thaw an aliquot of the Cyclo(Leu-Ala) stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.
-
Important: When diluting, add the Cyclo(Leu-Ala) stock solution to the medium and immediately mix by gentle vortexing or pipetting up and down. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Workflow for Preparing Cyclo(Leu-Ala) Solutions
Caption: Workflow for preparing Cyclo(Leu-Ala) solutions.
Potential Signaling Pathway Modulation
While the direct molecular targets of Cyclo(Leu-Ala) in mammalian cells are not extensively characterized, related cyclic dipeptides have been shown to modulate specific signaling pathways. For instance, Cyclo(L-Leu-L-Pro) has been reported to inhibit the CD151-EGFR signaling pathway, which is involved in cell migration.[5][6] The following diagram illustrates a simplified representation of this pathway, which may serve as a hypothetical starting point for investigating the mechanism of action of similar cyclic dipeptides.
Hypothetical Signaling Pathway for a Related Cyclic Dipeptide
Caption: Inhibition of the CD151-EGFR pathway.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. archbreastcancer.com [archbreastcancer.com]
Technical Support Center: Optimizing Cyclo(Leu-Ala) Concentration for Antimicrobial Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Leu-Ala) and related cyclic dipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Cyclo(Leu-Ala) for its antimicrobial and antifungal activities in your experiments.
Disclaimer: Direct experimental data on the antimicrobial activity of Cyclo(Leu-Ala) is limited in publicly available literature. Therefore, this guide extensively utilizes data from its close structural analog, Cyclo(Leu-Pro), which has been more thoroughly studied. Researchers should consider this when designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for evaluating the antimicrobial activity of Cyclo(Leu-Ala)?
A1: Based on studies of the closely related Cyclo(Leu-Pro), a broad starting concentration range for screening is recommended, typically from 1 µg/mL to over 500 µg/mL. The optimal concentration is highly dependent on the target microorganism. For instance, some fungi show sensitivity at concentrations as low as 16 µg/mL, while some resistant bacteria may require concentrations up to 512 µg/mL or higher.[1] It is advisable to perform a dose-response study to determine the Minimum Inhibitory Concentration (MIC) for your specific microbial strain.
Q2: How should I prepare a stock solution of Cyclo(Leu-Ala)?
A2: Cyclo(Leu-Ala) is reported to be soluble in methanol or Dimethyl Sulfoxide (DMSO). For antimicrobial assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
Q3: What are the common challenges when performing a Minimum Inhibitory Concentration (MIC) assay with Cyclo(Leu-Ala)?
A3: Common challenges include:
-
Solubility Issues: Cyclo(Leu-Ala) may precipitate in aqueous culture media at high concentrations. To mitigate this, ensure the stock solution is properly dissolved in DMSO before further dilution and that the final concentration does not exceed its solubility limit in the assay medium.
-
Compound Stability: The stability of cyclic dipeptides in culture media over the incubation period can be a concern. It is advisable to prepare fresh dilutions for each experiment.
-
Inoculum Effect: The density of the microbial inoculum can significantly impact MIC values. It is crucial to standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Non-specific Binding: Cyclic peptides can sometimes adhere to the surface of plastic labware, reducing the effective concentration. Using low-binding plates and including appropriate controls can help to account for this.
Q4: Is Cyclo(Leu-Ala) cytotoxic to mammalian cells?
Q5: What is the proposed mechanism of antimicrobial action for Cyclo(Leu-Ala)?
A5: The precise mechanism for Cyclo(Leu-Ala) is not fully elucidated. However, for the closely related Cyclo(Leu-Pro) and other cyclic dipeptides, several mechanisms have been proposed, including:
-
Quorum Sensing Inhibition: Some cyclic dipeptides can interfere with bacterial cell-to-cell communication (quorum sensing), which regulates the expression of virulence factors and biofilm formation.[3]
-
Membrane Disruption: It is suggested that these compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[4]
-
Enzyme Inhibition: Inhibition of essential enzymes involved in microbial metabolism is another potential mechanism.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC results.
-
Possible Cause 1: Inaccurate Inoculum Density.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard. Perform viable cell counts to confirm the inoculum concentration.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Visually inspect the wells of your microtiter plate for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest tested concentration or using a different co-solvent system (while maintaining a low final solvent concentration).
-
-
Possible Cause 3: Instability of the Compound.
-
Solution: Prepare fresh dilutions of Cyclo(Leu-Ala) from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: No antimicrobial activity observed at tested concentrations.
-
Possible Cause 1: Intrinsic Resistance of the Microorganism.
-
Solution: The target organism may be naturally resistant to Cyclo(Leu-Ala). Test against a broader range of microbial species, including known susceptible strains as positive controls.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Solution: Ensure that the growth medium, incubation temperature, and time are optimal for the specific microorganism being tested. Review established protocols for antimicrobial susceptibility testing.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Verify the purity and integrity of your Cyclo(Leu-Ala) sample using analytical techniques such as HPLC or mass spectrometry.
-
Data Presentation
Table 1: Antibacterial Activity of Cyclo(Leu-Pro) (A Close Analog of Cyclo(Leu-Ala))
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Multiple Strains | 256 | 512 | [5] |
| Listeria monocytogenes | ATCC 19111 | 512 | - | [1] |
Table 2: Antifungal Activity of Cyclo(Leu-Pro) (A Close Analog of Cyclo(Leu-Ala))
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Colletotrichum orbiculare | - | 100 (inhibited germination) | [3] |
Note: The above data is for Cyclo(Leu-Pro) and should be used as a reference for designing experiments with Cyclo(Leu-Ala). MIC (Minimum Inhibitory Concentration); MBC (Minimum Bactericidal Concentration).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Cyclo(Leu-Ala) Stock Solution:
-
Dissolve Cyclo(Leu-Ala) in 100% DMSO to a stock concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate, pick a few colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of the appropriate broth to all wells of a sterile 96-well microtiter plate.
-
Add a specific volume of the Cyclo(Leu-Ala) stock solution to the first well to achieve the highest desired concentration and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Cyclo(Leu-Ala) at which there is no visible growth of the microorganism.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay is used to determine the effect of a compound on the viability of mammalian cells.
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(Leu-Ala) in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Cyclo(Leu-Ala) bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Leu-Ala) bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing high variability between replicate wells in my cell-based assay (e.g., MTT, neutral red). What are the potential causes and solutions?
A1: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for consistency. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, altering media concentration. Avoid using these wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Compound Precipitation | Cyclo(Leu-Ala), as a peptide, may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation after adding the compound to the media. |
| Inconsistent Incubation Times | Variations in the timing of reagent addition or plate reading can introduce variability. Use a timer and a consistent workflow for all plates. Read the plate as soon as the incubation is complete. |
| Cell Line Health and Passage Number | The responsiveness of cells can change with high passage numbers. Use a consistent and low-passage number cell line for your experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. |
Q2: My Cyclo(Leu-Ala) is not showing the expected biological activity. What should I check?
A2: A lack of expected activity can be due to issues with the compound, the assay system, or the experimental design.
| Factor to Check | Recommendation |
| Peptide Integrity and Storage | Peptides are susceptible to degradation. Store Cyclo(Leu-Ala) according to the manufacturer's instructions, typically desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the effects of Cyclo(Leu-Ala). Consider a more sensitive method (e.g., fluorescent or luminescent-based assays over colorimetric ones). |
| Incorrect Concentration Range | The effective concentration of Cyclo(Leu-Ala) may be outside your tested range. Perform a broad dose-response experiment to identify the optimal concentration range for your specific cell line and assay. |
| Cell Line Responsiveness | The specific cell line you are using may not be responsive to Cyclo(Leu-Ala). If possible, test the compound on a different, relevant cell line. |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Ala) against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 4-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 35°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute the standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, perform serial dilutions of Cyclo(Leu-Ala) in the appropriate broth.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without Cyclo(Leu-Ala)) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(Leu-Ala) at which there is no visible growth (turbidity).[2] This can be assessed visually or by measuring the absorbance at 600 nm.
-
Antiviral Plaque Reduction Assay
This assay assesses the ability of Cyclo(Leu-Ala) to inhibit virus-induced cell death.
-
Cell Seeding:
-
Seed host cells (e.g., Madin-Darby canine kidney - MDCK cells for influenza virus) in 6-well plates and incubate until they form a semi-confluent monolayer (approximately 500,000 cells/well).[2]
-
-
Virus Infection:
-
Pre-incubate a known concentration of the virus (e.g., influenza A (H3N2) at 2.8 x 10⁷ PFU/mL) with various concentrations of Cyclo(Leu-Ala) for 1 hour at 37°C.[2]
-
Infect the cell monolayers with the virus-compound mixture.
-
-
Incubation and Overlay:
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding concentration of Cyclo(Leu-Ala).
-
Incubate for 48-72 hours to allow for plaque formation.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with 4% formaldehyde and stain with a crystal violet solution.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound).
-
Signaling Pathways and Logical Relationships
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow to diagnose and resolve common sources of variability in bioassays.
Jasmonate Signaling Pathway in Arabidopsis
Cyclo(L-Ala-L-Leu) has been shown to induce disease resistance in Arabidopsis by accelerating the activation of the jasmonate-related signaling pathway.
Caption: Cyclo(Leu-Ala) can accelerate the jasmonate signaling cascade, leading to enhanced plant defense.
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known mechanisms of other anti-inflammatory cyclic dipeptides, Cyclo(Leu-Ala) could potentially modulate pathways like NF-κB.
Caption: A potential mechanism for Cyclo(Leu-Ala)'s anti-inflammatory effects via inhibition of the NF-κB pathway.
References
Technical Support Center: Degradation of Diketopirazines in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of diketopiperazines (DKPs) in aqueous solutions. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for diketopiperazines in aqueous solutions?
A1: The main degradation pathway for DKPs in aqueous solutions is hydrolysis of the two amide bonds within the six-membered ring. This leads to the formation of a linear dipeptide, which can then be further hydrolyzed into its constituent amino acids. Other potential degradation pathways include epimerization, particularly at the alpha-carbons of the amino acid residues, and oxidation if susceptible residues are present.
Q2: What factors influence the rate of DKP degradation?
A2: Several factors significantly impact the stability of DKPs in aqueous solutions:
-
pH: The rate of hydrolysis is highly pH-dependent. Degradation is generally faster under both acidic (pH < 3) and basic (pH > 8) conditions. DKPs are typically most stable in the neutral pH range (pH 3-8).[1][2]
-
Temperature: As with most chemical reactions, the rate of DKP degradation increases with temperature.[3] Stability studies are often conducted at elevated temperatures to accelerate degradation and predict shelf-life.
-
Buffer Species: The composition of the buffer can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis.[1]
-
Amino Acid Composition: The nature of the amino acid side chains in the DKP ring can affect its stability. Bulky side chains may provide steric hindrance, slowing down hydrolysis.
-
Presence of Metal Ions: Certain metal ions can catalyze the hydrolysis of the peptide bonds in DKPs.[4]
Q3: How can I monitor the degradation of my DKP in an experiment?
A3: The most common and effective method for monitoring DKP degradation is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[2] This allows for the separation and quantification of the parent DKP and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the species in solution.
Q4: What are the typical degradation products I should expect to see?
A4: The primary degradation products are the corresponding linear dipeptides. For example, the hydrolysis of cyclo(Gly-Gly) would yield the dipeptide Gly-Gly. Depending on the conditions, you might also observe the individual amino acids if the dipeptide is further hydrolyzed. In some cases, epimers of the original DKP or the resulting dipeptide may also be formed.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| My DKP is degrading much faster than expected. | Incorrect pH of the solution: The pH may be in a range that accelerates hydrolysis (highly acidic or basic). | Verify and adjust pH: Use a calibrated pH meter to ensure your solution is within the optimal stability range for your DKP (typically pH 3-8).[1][2] Use a suitable buffer to maintain the pH. |
| Elevated temperature: The experimental temperature may be too high. | Control the temperature: Conduct your experiments at a controlled and documented temperature. If using elevated temperatures for accelerated studies, ensure it is appropriate for your experimental goals. | |
| Buffer catalysis: The chosen buffer may be catalyzing the degradation. | Change the buffer system: Test the stability in different buffer systems (e.g., phosphate, citrate, acetate) to identify one that is non-catalytic.[1] | |
| Contamination with metal ions: Trace metal ions in your reagents or glassware can catalyze hydrolysis. | Use high-purity reagents and glassware: Use high-purity water and reagents. Consider washing glassware with a chelating agent like EDTA to remove trace metals. | |
| I am seeing multiple unexpected peaks in my HPLC analysis. | Formation of multiple degradation products: This could be due to epimerization, oxidation, or other side reactions. | Characterize the peaks: Use LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks to elucidate their structures.[2] |
| Sample matrix interference: Components of your sample matrix (e-g., buffer salts, excipients) may be interfering with the analysis. | Optimize HPLC method: Adjust the mobile phase composition, gradient, or column to improve the separation of your DKP and its degradation products from matrix components. | |
| My results are not reproducible. | Inconsistent sample preparation: Variations in pH, concentration, or handling can lead to different degradation rates. | Standardize your protocol: Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation. |
| Freeze-thaw cycles: Repeatedly freezing and thawing your stock solutions can lead to degradation. | Aliquot your solutions: Store your DKP solutions in single-use aliquots to avoid freeze-thaw cycles.[5] | |
| Hygroscopic nature of the DKP powder: Absorption of moisture can lead to degradation even in the solid state.[6][7] | Proper handling of solid DKP: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[8] Weigh quickly and store in a tightly sealed container with a desiccant. |
Quantitative Data Summary
The stability of diketopiperazines is highly dependent on the specific compound and the experimental conditions. The following table provides an example of degradation kinetics for a model DKP.
| Diketopiperazine | Conditions | Half-life (t½) | Reference |
| Phe-Pro-DKP | pH < 3 | Unstable, undergoes hydrolysis | --INVALID-LINK--[1] |
| Phe-Pro-DKP | pH 3 - 8 | Stable | --INVALID-LINK--[1] |
| Phe-Pro-DKP | pH > 8 | Unstable, undergoes hydrolysis | --INVALID-LINK--[1] |
Experimental Protocols
Protocol: Kinetic Study of Diketopiperazine Degradation in Aqueous Solution
This protocol outlines a general method for determining the degradation kinetics of a diketopiperazine in an aqueous solution at a specific pH and temperature.
1. Materials and Reagents:
-
Diketopiperazine (DKP) of interest
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., sodium phosphate, sodium citrate)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
HPLC vials
2. Procedure:
-
Preparation of Buffer Solution:
-
Prepare the desired buffer solution at the target concentration (e.g., 50 mM sodium phosphate).
-
Adjust the pH of the buffer to the desired value using the acid or base.
-
-
Preparation of DKP Stock Solution:
-
Accurately weigh a known amount of the DKP and dissolve it in the prepared buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Initiation of the Stability Study:
-
Dilute the DKP stock solution with the buffer to the final experimental concentration (e.g., 0.1 mg/mL) in a suitable container.
-
Immediately take a sample for the time zero (t=0) analysis.
-
Place the container in the temperature-controlled environment.
-
-
Sampling:
-
Withdraw aliquots of the DKP solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Transfer the samples to HPLC vials. If the reaction needs to be stopped immediately, the samples can be flash-frozen or an appropriate quenching agent can be added.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. The method should be validated to ensure it can separate the parent DKP from its degradation products.
-
Quantify the peak area of the DKP at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the DKP concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide kinetics. Part 12.—The effect of Zn(II) on the reaction of some glycine-containing dipeptides and substituted diketopiperazines at pH 5.6 and 368.2 K - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. benchchem.com [benchchem.com]
How to prevent precipitation of Cyclo(Leu-Ala) in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Cyclo(Leu-Ala) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Leu-Ala) and what are its common applications?
Cyclo(L-Leucyl-L-Alanine), or Cyclo(Leu-Ala), is a cyclic dipeptide. These molecules are of significant interest in research due to their diverse biological activities. Cyclo(Leu-Ala) has been identified as an antimicrobial and antiviral agent.[1] It is particularly studied for its role in the inhibition of bacterial quorum sensing and biofilm formation, as well as for inducing disease resistance in plants through the jasmonate signaling pathway.[1]
Q2: What are the basic physicochemical properties of Cyclo(Leu-Ala)?
Understanding the physicochemical properties of Cyclo(Leu-Ala) is crucial for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol [1] |
| Appearance | Crystalline solid |
| Computed XLogP3-AA | 0.8 |
Q3: What is the primary cause of Cyclo(Leu-Ala) precipitation in aqueous media?
The precipitation of Cyclo(Leu-Ala) in aqueous media, such as cell culture media or buffers, is primarily due to its limited water solubility. This is attributed to the presence of the hydrophobic leucine residue in its structure. When the concentration of Cyclo(Leu-Ala) exceeds its solubility limit in an aqueous environment, it will precipitate out of the solution.
Q4: In which solvents is Cyclo(Leu-Ala) soluble?
Cyclo(Leu-Ala) is readily soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] For similar cyclic dipeptides like Cyclo(L-Leu-L-Pro), a solubility of 50 mg/mL in methanol has been reported.[2] Another related compound, Cyclo(Pro-Leu), is soluble in water at 5 mg/mL and in DMSO at 25 mg/mL.[3]
Troubleshooting Guide: Preventing Precipitation of Cyclo(Leu-Ala)
This guide provides a step-by-step approach to prevent the precipitation of Cyclo(Leu-Ala) during your experiments.
Problem: Cyclo(Leu-Ala) precipitates when added to my experimental media.
This is a common issue arising from the hydrophobic nature of the molecule. Follow these steps to ensure a clear, stable solution.
Step 1: Initial Dissolution in an Organic Solvent
It is highly recommended to first prepare a concentrated stock solution of Cyclo(Leu-Ala) in a suitable organic solvent.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Dimethyl Formamide (DMF)
-
-
Procedure:
-
Allow the lyophilized Cyclo(Leu-Ala) powder to reach room temperature before opening the vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Step 2: Gradual Dilution into Aqueous Media
Once you have a clear stock solution, you can dilute it into your aqueous experimental medium.
-
Procedure:
-
Gently stir or vortex your aqueous medium (e.g., cell culture medium, PBS).
-
Slowly add the concentrated Cyclo(Leu-Ala) stock solution dropwise to the vortexing medium. This gradual dilution helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
Step 3: Optimization and Physical Aids
If precipitation still occurs, consider the following optimization steps:
-
Adjust Final Concentration: The final concentration of Cyclo(Leu-Ala) in your medium may be too high. Try using a lower final concentration.
-
Sonication: A brief sonication of the final solution can help to dissolve any small particles that may have formed.
-
Gentle Warming: In some cases, gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of other components in your medium.
-
pH Adjustment: The solubility of some cyclic dipeptides can be influenced by pH. While there is no specific data for Cyclo(Leu-Ala), you could empirically test slight adjustments to the media's pH, ensuring it remains within the tolerated range for your experimental system.
Solvent Considerations for Different Experimental Systems:
| Solvent | Recommended Final Concentration in Media | Notes |
| DMSO | < 0.5% (v/v) for most cell lines; < 0.1% for sensitive or primary cells | Can be toxic to cells at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Generally well-tolerated by many cell lines at low concentrations. |
| Methanol | Not generally recommended for cell-based assays due to toxicity. | Can be used for in vitro assays where cellular toxicity is not a concern. |
Experimental Protocols
Protocol 1: Preparation of a Cyclo(Leu-Ala) Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Cyclo(Leu-Ala) in DMSO.
-
Materials:
-
Lyophilized Cyclo(Leu-Ala)
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of Cyclo(Leu-Ala) into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the tube for 30 seconds to 1 minute until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol details the preparation of a 10 µM working solution of Cyclo(Leu-Ala) in a final volume of 10 mL of cell culture medium.
-
Materials:
-
10 mg/mL Cyclo(Leu-Ala) stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Calculate the volume of the stock solution needed. For a 10 µM final concentration in 10 mL, you will need 1.84 µL of the 10 mg/mL stock solution.
-
Add 10 mL of the cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, slowly add 1.84 µL of the Cyclo(Leu-Ala) stock solution to the tube.
-
Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
The final concentration of DMSO in the medium will be approximately 0.0184%, which is well-tolerated by most cell lines.
-
Visualizations
Signaling Pathway: Quorum Sensing Inhibition by Cyclic Dipeptides
Cyclic dipeptides, including Cyclo(Leu-Ala), are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. The diagram below illustrates a proposed mechanism of action where the cyclic dipeptide competitively binds to the LuxR-type receptor, preventing the binding of the native autoinducer molecules (AHLs) and thereby inhibiting the transcription of QS-regulated genes.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Leu-Ala).
Experimental Workflow: Solubility Troubleshooting
The following workflow provides a logical sequence of steps to troubleshoot and achieve the dissolution of Cyclo(Leu-Ala) in your experimental media.
Caption: Troubleshooting workflow for dissolving Cyclo(Leu-Ala).
Signaling Pathway: Jasmonate Signaling in Plant Defense
Cyclo(Leu-Ala) has been shown to induce disease resistance in plants by accelerating the activation of the jasmonate-related signaling pathway. This pathway is crucial for plant defense against pathogens and herbivores. The diagram below outlines the core components of this signaling cascade.
Caption: Jasmonate signaling pathway in plant defense.
References
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Cyclo(Leu-Ala)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the chemical synthesis of Cyclo(L-Leucyl-L-Alanine), a cyclic dipeptide of significant interest.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(Leu-Ala).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclo(Leu-Ala) | Intermolecular polymerization/dimerization: High concentration of the linear dipeptide favors intermolecular reactions over the desired intramolecular cyclization. | Perform the cyclization step under high-dilution conditions (0.001-0.01 M).[1] |
| Incomplete peptide coupling: The initial formation of the linear dipeptide (Leu-Ala) may not have gone to completion. | Ensure the use of high-purity amino acids and coupling reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1] | |
| Suboptimal cyclization conditions: Reaction temperature and time can significantly impact the yield. | Optimize the cyclization temperature and duration. While higher temperatures can promote cyclization, they may also lead to side reactions. Monitor the reaction by TLC or LC-MS.[1] | |
| Inefficient coupling reagent: The choice of coupling reagent for the linear dipeptide synthesis is crucial. | Use highly efficient coupling reagents such as HBTU or HATU.[1] | |
| Presence of Impurities in the Final Product | Racemization: The chiral centers of leucine or alanine may have epimerized during the reaction, leading to diastereomeric impurities. | Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during the peptide coupling step. Basic conditions during cyclization can also increase the risk of racemization.[1] |
| Formation of cyclic dimers or higher oligomers: This is a common side reaction, especially at higher concentrations. | As with low yield, perform the cyclization at high dilution.[1] | |
| Incomplete removal of protecting groups: Residual protecting groups (e.g., Boc, Fmoc) will result in impurities. | Confirm complete deprotection of the linear dipeptide by TLC or LC-MS before initiating the cyclization step. | |
| Difficulty in Purifying Cyclo(Leu-Ala) | Co-elution with starting materials or byproducts: The desired product may have similar chromatographic behavior to impurities. | Utilize a different chromatographic method (e.g., if reverse-phase HPLC is ineffective, try normal-phase chromatography). Adjust the mobile phase composition and pH to improve separation. |
| Poor solubility of the crude product: The crude product may not dissolve well in the chosen solvent for purification. | Test a range of solvents to find one that provides adequate solubility without degrading the product. Consider recrystallization as an alternative or supplementary purification step.[1] | |
| Product Characterization Issues (e.g., incorrect mass or NMR) | Incorrect product formation: The observed data may correspond to a cyclic dimer or another unexpected byproduct. | Confirm the molecular weight of the main product and any byproducts using mass spectrometry. Use 2D NMR techniques (e.g., COSY, HMBC) to definitively establish the structure and connectivity. |
| Presence of diastereomers due to racemization: This can lead to complex NMR spectra. | Analyze the product using chiral chromatography to assess the enantiomeric purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing Cyclo(Leu-Ala)?
A1: The two main approaches for synthesizing Cyclo(Leu-Ala), a 2,5-diketopiperazine (DKP), are solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1]
-
Solution-phase synthesis is a traditional method that involves coupling protected leucine and alanine to form the linear dipeptide, followed by deprotection and cyclization in a suitable solvent. It offers flexibility but may necessitate more rigorous purification.[1]
-
Solid-phase peptide synthesis (SPPS) involves building the dipeptide on a solid resin support. Cyclization can be performed either on the resin before cleavage or after the linear dipeptide has been cleaved from the resin. SPPS can simplify the purification process.[1]
Q2: How critical is the concentration of the linear dipeptide during the cyclization step?
A2: The concentration is a critical parameter. High concentrations promote intermolecular reactions, leading to the formation of undesired linear polymers and cyclic dimers. To favor the desired intramolecular cyclization that forms Cyclo(Leu-Ala), the reaction should be conducted under high-dilution conditions, typically in the range of 0.001 to 0.01 M.[1]
Q3: What are common side reactions in the synthesis of Cyclo(Leu-Ala)?
A3: Common side reactions include:
-
Diketopiperazine formation at the dipeptide stage on a solid support: This can be prevalent in Fmoc-based SPPS.[1]
-
Racemization: The stereochemical integrity of the amino acids can be compromised, particularly under basic conditions or during activation for coupling.
-
Formation of cyclic dimers or higher oligomers: This occurs when linear dipeptide molecules react with each other instead of cyclizing intramolecularly.[1]
Q4: Which coupling reagents are recommended for the synthesis of the linear Leu-Ala precursor?
A4: The choice of coupling reagent is vital for achieving a high yield and minimizing racemization. Commonly used and effective coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of additives like HOBt can further suppress side reactions.
Q5: How can I confirm the successful synthesis and purity of Cyclo(Leu-Ala)?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and for preliminary purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure. 2D NMR techniques like COSY and HMBC can confirm the connectivity of the atoms.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Chiral HPLC can be used to assess the enantiomeric purity.
Data Presentation
The following tables summarize typical yields for the steps involved in the solution-phase synthesis of cyclic dipeptides, based on analogous reactions for similar compounds. Actual yields for Cyclo(Leu-Ala) may vary depending on the specific experimental conditions.
Table 1: Expected Yields for Solution-Phase Synthesis Steps
| Step | Reaction | Reagents/Conditions | Expected Yield (%) |
| 1 | N-Boc Protection of L-Alanine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-95 |
| 2 | Methyl Esterification of L-Leucine | SOCl₂, Methanol | 90-98 |
| 3 | Peptide Coupling | Boc-L-Ala, L-Leu methyl ester, EDC, HOBt, DIPEA, DMF | 85-95 |
| 4 | Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 95-99 |
| 5 | Cyclization | Heat in a suitable solvent (e.g., isopropanol) with a mild base | 60-75 |
| 6 | Purification | Silica Gel Column Chromatography | 80-90 (recovery) |
Data adapted from a protocol for a similar cyclic dipeptide, Cyclo(L-alanyl-L-tryptophyl).[2]
Table 2: Influence of Cyclization Solvent on Yield (General Trends)
| Solvent | Boiling Point (°C) | General Observations |
| Dichloromethane (DCM) | 39.6 | Lower boiling point, easier to remove. |
| Methanol (MeOH) | 64.7 | Often used in combination with DCM. |
| Isopropanol | 82.6 | Higher temperature can accelerate cyclization. |
| Toluene | 110.6 | Higher temperature can accelerate cyclization but may increase the risk of side reactions. |
Note: The yield of diketopiperazine synthesis is highly dependent on the specific amino acid sequence and reaction conditions. This table represents general trends.[1]
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Leu-L-Ala)
This protocol is a general guideline and may require optimization.
Step 1: N-Boc Protection of L-Alanine
-
Dissolve L-Alanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 3 with a cold aqueous citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-L-Alanine.
Step 2: Methyl Esterification of L-Leucine
-
Suspend L-Leucine in anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to yield L-Leucine methyl ester hydrochloride.
Step 3: Peptide Coupling to form Boc-L-Ala-L-Leu-OMe
-
Dissolve Boc-L-Alanine (1 eq.), L-Leucine methyl ester hydrochloride (1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt.
-
Add EDC (1.1 eq.) to the mixture.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to obtain the protected dipeptide. Purify by column chromatography if necessary.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-L-Ala-L-Leu-OMe in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude L-Ala-L-Leu-OMe as a TFA salt.
Step 5: Cyclization to Cyclo(L-Leu-L-Ala)
-
Dissolve the dipeptide amine salt in a large volume of a high-boiling point solvent like isopropanol to achieve a final concentration of 0.001-0.01 M.
-
Add a non-nucleophilic base such as DIPEA (3-4 eq.) to neutralize the salt.
-
Heat the solution to reflux for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 6: Purification
-
Purify the crude Cyclo(L-Leu-L-Ala) by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization if necessary.
Visualizations
Experimental Workflow for Solution-Phase Synthesis
Caption: Solution-phase synthesis workflow for Cyclo(Leu-Ala).
Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimizing Extraction Protocols for Cyclic Dipeptides from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of cyclic dipeptides (CDPs) from natural sources.
Frequently Asked Questions (FAQs)
1. What are the most common methods for extracting cyclic dipeptides from natural sources?
The primary methods for extracting cyclic dipeptides from natural sources such as plants, fungi, and bacteria include solid-liquid extraction, liquid-liquid extraction, and solid-phase extraction (SPE).[1][2] Commonly used solvents for these extractions are methanol, hexane, ethyl acetate, dichloromethane, and acetonitrile.[1][2] More advanced and efficient methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also employed, as they can reduce extraction time and solvent consumption.[3][4][5] Supercritical fluid extraction (SFE) with CO2 is another green technology used for extracting bioactive compounds.[6][7][8]
2. How do I choose the right solvent for my extraction?
Solvent selection depends on the polarity of the target cyclic dipeptides and the matrix of the natural source. A good starting point is to use a solvent system that has been reported for similar compounds or sources. For example, a dichloromethane/methanol (1:1) mixture has been used for extracting cyclotides from Viola tricolor.[9] For flaxseed, solvents like hexane and toluene have been employed.[10] It is often a process of optimization, starting with solvents of varying polarities to determine the most effective one for your specific sample.
3. What are the key purification techniques for crude extracts containing cyclic dipeptides?
The most common and effective purification techniques for cyclic dipeptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Solid-Phase Extraction (SPE).[11] Crystallization can also be a powerful method for obtaining highly pure compounds if a suitable solvent system can be found.[11]
4. How can I separate cyclic dipeptides from their linear precursors?
Separating cyclic dipeptides from their linear counterparts can be challenging. RP-HPLC is the method of choice for this separation.[12][13][14] Optimization of the mobile phase composition, gradient, and column chemistry is crucial. Often, subtle differences in hydrophobicity between the cyclic and linear forms allow for their separation on a C18 or other suitable reversed-phase column.[1]
5. What analytical techniques are used to identify and quantify cyclic dipeptides?
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous analysis and quantification of cyclic dipeptides.[15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of novel cyclic dipeptides. High-resolution mass spectrometry provides accurate mass measurements to confirm the elemental composition.
Troubleshooting Guides
Section 1: Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Cyclic Dipeptides | Inefficient cell lysis. | Ensure the sample is finely ground. For microbial sources, consider enzymatic lysis or physical disruption methods like sonication. |
| Improper solvent selection. | Test a range of solvents with varying polarities. Consider using solvent mixtures.[9][10] | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature. For temperature-sensitive compounds, use methods like UAE or SFE at moderate temperatures.[8][18] | |
| Degradation of target compounds. | If the cyclic dipeptides are unstable, avoid harsh extraction conditions (e.g., high temperatures or extreme pH). | |
| Co-extraction of Impurities (e.g., pigments, lipids) | Solvent is too nonpolar or too polar, co-extracting a wide range of compounds. | Perform a preliminary defatting step with a nonpolar solvent like hexane if lipids are a major issue.[19] |
| Use a more selective extraction method like SPE. | A well-chosen SPE cartridge can selectively retain the target compounds while allowing interfering substances to pass through. | |
| Inefficient partitioning in liquid-liquid extraction. | Optimize the solvent system and pH for liquid-liquid extraction to improve the partitioning of the target compounds into the desired phase. |
Section 2: Purification Issues (Flash Chromatography & RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compounds in Flash Chromatography | Inappropriate solvent system. | Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Column cracking. | Ensure the column is packed uniformly. Avoid using highly viscous solvents like dichloromethane if possible, as they can increase pressure.[20] | |
| Compound is Stuck on the Column (Flash Chromatography) | Compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase (gradient elution).[20] For very polar compounds, consider using a different stationary phase like alumina or a solvent system containing a small amount of ammonia.[21] |
| Co-elution of Impurities in RP-HPLC | Non-optimal mobile phase gradient. | Optimize the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks.[22] |
| Inappropriate column chemistry. | Try a different stationary phase (e.g., C8, Phenyl-Hexyl) which may offer different selectivity.[1] | |
| pH of the mobile phase. | Modulating the pH of the mobile phase can alter the retention behavior of ionizable compounds and improve separation.[23] | |
| Low Recovery from RP-HPLC | Irreversible adsorption to the column. | Ensure the mobile phase pH is appropriate for the stability and solubility of the peptide. |
| Precipitation on the column. | Ensure the sample is fully dissolved in the initial mobile phase before injection. |
Section 3: Analysis Issues (LC-MS/MS)
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Secondary interactions with the column stationary phase. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization.[24] | Improve sample cleanup before LC-MS analysis using SPE or liquid-liquid extraction. |
| Modify the chromatographic method to separate the target analyte from the interfering matrix components. | ||
| Use a stable isotope-labeled internal standard to compensate for matrix effects. | ||
| Difficulty in Quantifying Isomeric Cyclic Peptides | Isomers are not chromatographically resolved. | Optimize the HPLC method (column, mobile phase, gradient) to achieve baseline separation. |
| Isomers produce similar fragment ions in MS/MS. | Utilize high-resolution mass spectrometry to differentiate based on accurate mass. Ion mobility-mass spectrometry can also be a powerful tool for separating isomers.[25] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane:methanol 1:1) at a solid-to-solvent ratio of 1:10 (w/v).[9]
-
Perform the extraction at room temperature with constant stirring for 24 hours or use advanced methods like ultrasound-assisted extraction (e.g., 30 minutes at 50°C) or microwave-assisted extraction.[3][4][26]
-
Filtration: Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the hydrophobicity of the target cyclic dipeptides.
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by an equilibrating solvent (e.g., water or a weak aqueous buffer).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.
-
Elution: Elute the cyclic dipeptides with a stronger solvent (e.g., 80-100% methanol or acetonitrile).
-
Drying: Evaporate the solvent from the eluted fraction to obtain the purified extract.
Protocol 3: RP-HPLC Purification
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase typically consists of Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the SPE-purified extract in the initial mobile phase composition.
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration over time to elute compounds with increasing hydrophobicity. An example gradient could be 5% to 60% Solvent B over 40 minutes.
-
Fraction Collection: Collect fractions based on the peaks detected by the UV detector (typically at 210-220 nm).
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the pure cyclic dipeptide.
Visualizations
Caption: A general experimental workflow for the extraction and purification of cyclic dipeptides.
Caption: A troubleshooting decision tree for low yield of cyclic dipeptides.
References
- 1. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 2. methods-of-extraction-separation-and-identification-of-cyclic-peptides-from-flaxseed-linum-usitatissimum-l-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted extraction of cyclotides from Viola ignobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasound-assisted extraction of bioactive compounds from coffee pulp using propylene glycol as a solvent and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. healthbiotechpharm.org [healthbiotechpharm.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cyclic Peptide Extracts Derived From Pseudostellaria heterophylla Ameliorates COPD via Regulation of the TLR4/MyD88 Pathway Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification [chem.rochester.edu]
- 21. Purification [chem.rochester.edu]
- 22. hplc.eu [hplc.eu]
- 23. biotage.com [biotage.com]
- 24. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Properties of Cyclo(Leu-Ala) and Cyclo(Leu-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of two cyclic dipeptides, Cyclo(Leu-Ala) and Cyclo(Leu-Pro). While extensive research has elucidated the antimicrobial spectrum of Cyclo(Leu-Pro), quantitative data on the direct antibacterial and antifungal properties of Cyclo(Leu-Ala) remains limited in publicly available scientific literature. This document summarizes the existing data, outlines common experimental protocols, and visualizes potential mechanisms of action and experimental workflows.
Quantitative Antimicrobial Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Cyclo(Leu-Pro) against a range of pathogenic bacteria and fungi. MIC is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Pro)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative Bacteria | 11 | [1] |
| Enterococcus faecalis | Gram-positive Bacteria | 12.5 | [2] |
| Bacillus cereus | Gram-positive Bacteria | 16 | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | 30 | [1] |
| Escherichia fergusonii | Gram-negative Bacteria | 230 | [1] |
| Listeria monocytogenes | Gram-positive Bacteria | 512 | [2] |
| Fusarium oxysporum | Fungus | 16 | [1] |
| Aspergillus flavus | Fungus | 16 | [1] |
| Aspergillus niger | Fungus | 17 | [1] |
| Penicillium expansum | Fungus | 18 | [1] |
| Candida parapsilosis | Fungus | 30 | [1] |
| Candida metapsilosis | Fungus | 32 | [1] |
| Candida albicans | Fungus | 50 | [1] |
| Pyricularia oryzae | Fungus | 2500 | [2] |
Note on Cyclo(Leu-Ala): At present, there is a notable absence of publicly available, peer-reviewed studies detailing the specific MIC of Cyclo(Leu-Ala) against pathogenic bacteria and fungi. While it has been described as an antimicrobial compound with virustatic and antifouling activities, and it can induce disease resistance in plants, quantitative data for a direct comparison of its antimicrobial efficacy with Cyclo(Leu-Pro) is not available.[3]
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is a fundamental experimental procedure. The data presented for Cyclo(Leu-Pro) is typically generated using standardized broth microdilution or agar diffusion methods.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: Pure colonies of the test microorganism are cultured in a suitable broth medium to achieve a specific turbidity, which is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[4]
-
Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the microorganism and broth (growth control) and only broth (sterility control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[4]
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: Wells are created in the agar using a sterile cork borer, and a known concentration of the cyclic dipeptide solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Proposed Mechanisms of Antimicrobial Action
The mechanisms through which cyclic dipeptides exert their antimicrobial effects are multifaceted and can vary depending on the specific compound and target microorganism.
Cyclo(Leu-Pro)
Research suggests that Cyclo(Leu-Pro) employs several mechanisms to inhibit microbial growth:
-
Quorum Sensing Inhibition: Cyclo(Leu-Pro) can interfere with the cell-to-cell communication systems of bacteria, known as quorum sensing. By disrupting these signaling pathways, it can prevent the expression of virulence factors and biofilm formation, which are often crucial for bacterial pathogenicity.
-
Membrane Disruption: It is proposed that Cyclo(Leu-Pro) can interact with and disrupt the integrity of microbial cell membranes. This can lead to increased permeability, leakage of cellular contents, and ultimately cell death.[5]
-
Enzyme Inhibition: Some studies suggest that cyclic dipeptides may inhibit the activity of essential enzymes within the microbial cell, thereby disrupting critical metabolic pathways.
Cyclo(Leu-Ala)
While the direct antimicrobial mechanisms of Cyclo(Leu-Ala) against bacteria and fungi are not well-documented, its reported biological activities suggest potential modes of action. For instance, its ability to induce disease resistance in plants may involve the activation of plant defense signaling pathways, such as the jasmonate-related pathway.[3] Its virustatic activity indicates interference with viral replication cycles.
Visualizations
To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Caption: Proposed Mechanism of Cyclo(Leu-Pro).
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
The Pivotal Role of Stereochemistry in the Bioactivity of Cyclo(Leu-Ala) Isomers: A Comparative Analysis
A comprehensive examination of the structure-activity relationship (SAR) of cyclic dipeptides (CDPs), with a focused analysis on the stereoisomers of Cyclo(Leu-Ala), reveals the critical influence of chirality on biological function. While direct comparative quantitative data for all four stereoisomers of Cyclo(Leu-Ala) (L-Leu-L-Ala, L-Leu-D-Ala, D-Leu-L-Ala, and D-Leu-D-Ala) is not extensively available in current literature, a robust body of evidence from closely related analogs, particularly Cyclo(Leu-Pro), provides significant insights into the anticipated SAR.
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The rigid and conformationally constrained scaffold of these molecules makes them attractive candidates for drug discovery. The stereochemistry of the constituent amino acid residues is a key determinant of their biological efficacy.[1] This guide objectively compares the performance of different CDP stereoisomers, providing supporting experimental data from analogous compounds to infer the structure-activity relationship of Cyclo(Leu-Ala) isomers.
Comparative Biological Activity: Insights from Cyclo(Leu-Pro) Stereoisomers
Studies on the stereoisomers of Cyclo(Leu-Pro) have demonstrated a clear distinction in the biological activity between homochiral (both amino acids have the same stereochemistry, i.e., LL or DD) and heterochiral (amino acids have different stereochemistry, i.e., LD or DL) isomers. The homochiral isomers consistently exhibit more potent biological effects, particularly in antifungal assays.
| Stereoisomer | Target Organism/Assay | Activity Metric | Result | Reference |
| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of Conidial Germination | Significant inhibition at 100 µg/mL | [3] |
| Colletotrichum orbiculare | Reduction of Leaf Lesion Size | Significant reduction at 100 µg/mL | [3] | |
| Aspergillus parasiticus | Inhibition of Aflatoxin Production | High activity | [4] | |
| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Inhibition of Conidial Germination | Significant inhibition at 100 µg/mL | [3] |
| Colletotrichum orbiculare | Reduction of Leaf Lesion Size | Significant reduction | [3] | |
| Aspergillus parasiticus | Inhibition of Aflatoxin Production | High activity | [4] | |
| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Antifungal Activity | No significant activity | [3][5] |
| Aspergillus parasiticus | Inhibition of Aflatoxin Production | Weaker activity | [4] | |
| Cyclo(L-Leu-D-Pro) | Aspergillus parasiticus | Inhibition of Aflatoxin Production | Weaker activity | [4] |
Table 1: Comparative Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers. This table summarizes the differential effects of homochiral (LL and DD) and heterochiral (DL and LD) isomers of Cyclo(Leu-Pro) against fungal pathogens. The data strongly suggests that the specific three-dimensional conformation of the homochiral isomers is crucial for their biological activity.
Biological Activities of Cyclo(Leu-Ala) Isomers
While a direct comparative study is lacking, individual activities of certain Cyclo(Leu-Ala) isomers have been reported:
-
Cyclo(L-Leu-L-Ala) has been shown to inhibit in vitro plaque formation in chicken fibroblast cultures and exhibits virustatic activity in mice infected with the vaccinia virus. It also induces disease resistance in Arabidopsis against Pseudomonas syringae infection by accelerating the jasmonate-related signaling pathway.
-
Cyclo(Leu-Ala) of unspecified stereochemistry has been identified as an antimicrobial compound with activity against some plant pathogens.[1]
Based on the strong evidence from Cyclo(Leu-Pro) and other diketopiperazines, it is hypothesized that the homochiral isomers of Cyclo(Leu-Ala), Cyclo(L-Leu-L-Ala) and Cyclo(D-Leu-D-Ala), will exhibit more potent biological activities compared to their heterochiral counterparts, Cyclo(L-Leu-D-Ala) and Cyclo(D-Leu-L-Ala).
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of structure-activity relationship studies. Below are protocols for common assays used to evaluate the biological activity of cyclic dipeptides.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Antifungal Activity Assay (Conidial Germination Assay)
This assay assesses the ability of a compound to inhibit the germination of fungal spores.
-
Fungal Strain and Culture: The target fungus (e.g., Colletotrichum orbiculare) is cultured on a suitable medium like potato dextrose agar (PDA) to induce sporulation.[4]
-
Conidia Harvesting: Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 1 × 10^6 conidia/mL.[4]
-
Treatment: The conidial suspension is mixed with different concentrations of the Cyclo(Leu-Ala) stereoisomers.[4]
-
Incubation: The mixture is incubated on a glass slide in a moist chamber at 25°C for a defined period (e.g., 6 hours).[4]
-
Microscopic Observation: The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Cyclo(Leu-Ala) stereoisomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the experimental processes and potential biological mechanisms, the following diagrams are provided.
References
- 1. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Molecular Target of Cyclo(Leu-Ala) in Bacteria: A Comparative Guide to Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial strategies to combat the growing threat of antibiotic resistance, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising alternative. By disrupting QS pathways, it is possible to attenuate bacterial virulence and biofilm formation without exerting direct selective pressure for resistance. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Leu-Ala) and its potential as a quorum sensing inhibitor. While a definitive molecular target for Cyclo(Leu-Ala) has not been explicitly identified in the current literature, substantial evidence points towards its role in the modulation of QS systems.
This document presents a comparison of Cyclo(Leu-Ala)'s hypothesized activity with that of other known quorum sensing inhibitors, supported by experimental data from structurally similar compounds. Detailed protocols for key validation assays are provided to facilitate further research and validation of Cyclo(Leu-Ala)'s mechanism of action.
Performance Comparison of Quorum Sensing Inhibitors
The efficacy of quorum sensing inhibitors is typically assessed by their ability to reduce QS-regulated phenotypes, such as the production of virulence factors like pyocyanin in Pseudomonas aeruginosa and violacein in Chromobacterium violaceum, as well as the formation of biofilms. Although specific quantitative data for Cyclo(Leu-Ala) is limited, the following tables summarize the inhibitory activities of structurally related cyclic dipeptides and other classes of QS inhibitors to provide a benchmark for its potential performance.
Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptides and Other Quorum Sensing Inhibitors
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| Cyclo(L-Trp-L-Ser) | C. violaceum CV026 | Violacein Production | 1 mg/mL | ~50% | [1] |
| Cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | Pyocyanin Production | 1 mM | ~40% | [1] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Pyocyanin Production | 0.5 mg/mL | 41% | [2] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Elastase Activity | 0.5 mg/mL | 32% | [2] |
| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Pyocyanin Production | 1.8 mM | 41% | [3] |
| Cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | Pyocyanin Production | 1.8 mM | 47% | [3] |
| Trans-cinnamaldehyde | P. aeruginosa PAO1 | Pyocyanin Production | Sub-inhibitory | 32% | [4] |
| Salicylic acid | P. aeruginosa PAO1 | Elastase Activity | Sub-inhibitory | - | [4] |
Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptides and Other Quorum Sensing Inhibitors
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | 1 mM | 53% | [1] |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | 0.5 mg/mL | 48% | |
| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | 1.8 mM | 52% | [3] |
| Cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | 1.8 mM | 50% | [3] |
| Cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | 1.8 mM | 48% | [3] |
| Trans-cinnamaldehyde | P. aeruginosa PAO1 | Sub-inhibitory | Significant reduction | [4] |
Signaling Pathways and Experimental Workflows
To understand the potential mechanism of action of Cyclo(Leu-Ala), it is essential to visualize the targeted signaling pathways and the experimental workflows used for validation.
The diagram above illustrates the hierarchical las and rhl quorum sensing systems in Pseudomonas aeruginosa. The LasI and RhlI enzymes synthesize the autoinducers 3-oxo-C12-HSL and C4-HSL, respectively.[5] These molecules accumulate in the environment and, upon reaching a threshold concentration, bind to their cognate receptors, LasR and RhlR.[5] The activated receptor-autoinducer complexes then regulate the expression of target genes, including those responsible for virulence factor production and biofilm formation.[6][7][8][9] Quorum sensing inhibitors like cyclic dipeptides are hypothesized to interfere with this process, potentially by competing with autoinducers for receptor binding.
The experimental workflow for validating the activity of potential quorum sensing inhibitors involves a multi-step process. Initially, bacterial cultures are treated with the test compounds. Subsequently, the effect on QS-regulated phenotypes is quantified using assays such as violacein, pyocyanin, and biofilm formation assays. To further elucidate the mechanism, the expression of key quorum sensing-related genes can be analyzed using quantitative real-time PCR (qRT-PCR).
Cyclo(Leu-Ala) belongs to the class of cyclic dipeptides (CDPs), which are thought to primarily function by interfering with the binding of autoinducers to their cognate receptor proteins. This contrasts with other classes of quorum sensing inhibitors that may act through different mechanisms, such as receptor degradation or inhibition of autoinducer synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to validate the quorum sensing inhibitory activity of Cyclo(Leu-Ala) and other compounds.
Violacein Inhibition Assay
This assay is a common method for screening QS inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compound solutions (e.g., Cyclo(Leu-Ala) dissolved in a suitable solvent)
-
Microplate reader
Procedure:
-
Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the test compound at various concentrations to the respective wells. Include a solvent control.
-
Incubate the plate at 30°C for 24-48 hours with gentle shaking.
-
After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the lysate at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the solvent control.
Pyocyanin Quantification Assay
This assay measures the production of the blue-green virulence factor pyocyanin by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth or King's A medium
-
Centrifuge and tubes
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in liquid culture with and without the test compound for 24-48 hours at 37°C.
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer the supernatant to a new tube and extract the pyocyanin by adding chloroform (e.g., 3:5 ratio of chloroform to supernatant) and vortexing.
-
Separate the phases by centrifugation and transfer the lower (blue) chloroform layer to a new tube.
-
Add 0.2 M HCl to the chloroform extract (e.g., 1:2 ratio of HCl to chloroform) and vortex. The pyocyanin will move to the upper (pink) aqueous layer.
-
Measure the absorbance of the pink aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin and determine the percentage of inhibition compared to the untreated control.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium
-
96-well polystyrene microtiter plates
-
Test compound solutions
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh medium and add 100 µL to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations to the wells.
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance of the solubilized dye at approximately 550 nm.
-
Calculate the percentage of biofilm inhibition relative to the control.
Quantitative Real-Time PCR (qRT-PCR) for QS Gene Expression
This method quantifies the effect of an inhibitor on the expression of key quorum sensing regulatory genes.
Materials:
-
Bacterial culture treated with the test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents
-
Primers for target QS genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD).
Procedure:
-
Grow the bacterial culture to the desired growth phase and treat with the test compound for a specified time.
-
Harvest the bacterial cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for the target QS genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control. A downregulation of QS genes indicates inhibitory activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Diketopiperazines: A Comparative Analysis
For Immediate Release
A comprehensive analysis of various diketopiperazines (DKPs) reveals a promising class of natural and synthetic compounds with significant antiviral efficacy against a range of viruses, including influenza, HIV, and coronaviruses. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel antiviral therapies.
Diketopiperazines, a large and structurally diverse family of cyclic dipeptides, have long been recognized for their broad biological activities.[1] Recent research has increasingly focused on their potential as antiviral agents, with several compounds demonstrating potent inhibition of viral replication and entry. This report synthesizes key findings on the antiviral efficacy of prominent DKPs, detailing their mechanisms of action and providing a quantitative comparison of their activity.
Comparative Antiviral Efficacy of Diketopiperazines
The antiviral activity of various diketopiperazines has been evaluated against several clinically relevant viruses. The following table summarizes the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) of key DKPs, providing a quantitative basis for comparison.
| Diketopiperazine | Virus | Assay Type | IC50/EC50 | CC50 | Cell Line | Reference |
| Neoechinulin B | Influenza A/WSN/33 (H1N1) | Cytopathic Effect Assay | IC50: 27.4 µM | > 200 µM | MDCK | [2] |
| Rubrumlines D | Influenza A/WSN/33 (H1N1) | Cytopathic Effect Assay | IC50: 126.0 µM | > 200 µM | MDCK | [2] |
| Albonoursin | Influenza A/H1N1 | Not Specified | IC50: 41.5 ± 4.5 µM | Not Specified | Not Specified | [2] |
| Albonoursin Derivative (R=OH) | Influenza A/H1N1 | Not Specified | IC50: 6.8 ± 1.5 µM | Not Specified | Not Specified | [2] |
| Aplaviroc (AK602) | HIV-1 (R5 tropic) | Not Specified | IC50: 0.2 to 0.6 nM | Not Specified | Not Specified | [3] |
| Eutypellazine E | HIV-1 | Not Specified | IC50: 3.2 ± 0.4 µM | > 100 µM | Not Specified | [2] |
| Neoechinulin B | Hepatitis C Virus (HCV) | Virus Production Inhibition | IC90: > 20 µM | > 20 µM | Huh7.5.1 | [4] |
| Neoechinulin B Derivatives (1l, 1n, 1p) | Hepatitis C Virus (HCV) | Virus Production Inhibition | IC90: 6.5, 9.7, 1.9 µM | > 20 µM | Huh7.5.1 | [4] |
| Diketopiperazine/piperidine alkaloid | SARS-CoV-2 | Pseudovirus and Live Virus Entry Assay | Low micromolar IC50 | Low cytotoxicity | HEK-ACE2, Vero E6 | [5][6] |
| PDSTP | SARS-CoV-2 | Plaque Reduction Assay | Low micromolar EC50 | Not Specified | Vero E6 | [7] |
| Lansai-C and derivatives (13b–d, 14c) | Influenza A/H5N2 | Hemagglutination Assay | Negative propagation at 25 µg/mL | 287.65 to 507.84 µg/mL | LLC-MK2 | [2][8] |
Mechanisms of Antiviral Action
The antiviral activity of diketopiperazines is mediated through diverse mechanisms, primarily targeting viral entry and replication.
Inhibition of Viral Entry:
Several DKPs have been shown to block the initial stages of viral infection by interfering with the attachment and fusion of the virus to host cells.
-
Neoechinulin B acts as an entry inhibitor for influenza viruses by directly binding to the viral hemagglutinin (HA) protein.[9][10] This interaction disrupts the binding of HA to sialic acid receptors on the host cell surface, thereby preventing viral attachment.
-
Aplaviroc , a spiro-diketopiperazine, is a potent and specific antagonist of the CCR5 receptor.[1][11] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1. By binding to CCR5, Aplaviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell, effectively blocking viral entry.[1][3]
-
A novel diketopiperazine/piperidine alkaloid has been identified as a broad-spectrum inhibitor of coronaviruses, including SARS-CoV-2.[5][6] This compound targets the receptor-binding domain (RBD) of the viral spike protein, preventing its interaction with the ACE2 receptor on host cells and thus inhibiting viral entry.[5]
Other Mechanisms:
While entry inhibition is a prominent mechanism, other DKPs may target different stages of the viral life cycle. For instance, some derivatives of Albonoursin have been suggested to interfere with viral neuraminidase, although the primary mechanism of Albonoursin itself is still under investigation.[12][13]
Experimental Protocols
The antiviral efficacy data presented in this guide were obtained using a variety of established in vitro assays. The general methodologies are outlined below.
Cell Lines and Viruses:
A range of host cell lines susceptible to specific viral infections were used, including Madin-Darby canine kidney (MDCK) cells for influenza virus, human hepatoma (Huh7.5.1) cells for HCV, and Vero E6 and HEK-ACE2 cells for SARS-CoV-2.[2][5][7][14] Various laboratory-adapted and clinical isolate strains of viruses were employed to assess the breadth of antiviral activity.
Antiviral Activity Assays:
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death. Cells are infected with the virus in the presence of varying concentrations of the test compound, and cell viability is assessed after a specific incubation period. The IC50 value is the concentration of the compound that inhibits CPE by 50%.
-
Plaque Reduction Assay: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer. It is a highly quantitative method to determine the antiviral activity of a compound.
-
Yield Reduction Assay: This assay measures the reduction in the production of infectious virus particles from infected cells treated with the test compound. The amount of virus in the supernatant is typically quantified by plaque assay or TCID50 (50% tissue culture infectious dose) determination.
-
Viral Entry Assays: These assays are specifically designed to evaluate the effect of a compound on the early stages of viral infection, including attachment and fusion. This can be done using pseudotyped viruses expressing the envelope proteins of the target virus or by time-of-addition experiments with the live virus.
Cytotoxicity Assays:
To determine the therapeutic index of the compounds, their cytotoxicity is evaluated in the same cell lines used for the antiviral assays. Common methods include the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell viability. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for antiviral drug screening and the mechanism of action for viral entry inhibitors.
Conclusion
Diketopiperazines represent a versatile and promising scaffold for the development of novel antiviral agents. Their diverse chemical structures and varied mechanisms of action offer multiple avenues for therapeutic intervention against a broad range of viral pathogens. The quantitative data and experimental insights provided in this guide underscore the potential of DKPs and aim to catalyze further research and development in this critical area of infectious disease. While some diketopiperazines like Aplaviroc have faced challenges in clinical development due to toxicity, the continued exploration of this chemical class is warranted to identify candidates with improved safety and efficacy profiles.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor identified by supercomputer-based virtual screening from a large natural product-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neoechinulin B and its analogues as potential entry inhibitors of influenza viruses, targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aplaviroc - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Leu-Ala) and Other Quorum Sensing Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quorum sensing inhibitor Cyclo(Leu-Ala) with other notable alternatives. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes the relevant signaling pathways and experimental workflows.
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including the formation of biofilms and the expression of virulence factors. As such, the inhibition of QS pathways has emerged as a promising anti-virulence strategy to combat bacterial infections, offering an alternative to traditional antibiotics that may exert less selective pressure for the development of resistance. Cyclic dipeptides, a class of compounds to which Cyclo(Leu-Ala) belongs, have garnered significant interest for their potential as quorum sensing inhibitors (QSIs). This guide provides a comparative overview of Cyclo(Leu-Ala) and other prominent QSIs, supported by available experimental data.
Performance Comparison of Quorum Sensing Inhibitors
The efficacy of quorum sensing inhibitors is commonly evaluated by their ability to reduce QS-regulated phenotypes such as the production of virulence factors and the formation of biofilms. While direct head-to-head comparative studies including Cyclo(Leu-Ala) are limited in the currently available literature, this section presents quantitative data for structurally similar cyclic dipeptides and other well-characterized QSIs to provide a benchmark for performance.
Inhibition of Virulence Factors in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a common model organism for studying QS, with two major AHL-mediated systems, Las and Rhl, controlling the expression of numerous virulence factors.
Table 1: Inhibition of Pyocyanin Production in P. aeruginosa
| Compound | Class | Concentration | % Inhibition | IC50 | Reference |
| Cyclo(L-Trp-L-Ser) | Cyclic Dipeptide | 1 mM | ~40% | - | [1] |
| Cyclo(L-Pro-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 41% | - | [2] |
| Cyclo(L-Hyp-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 47% | - | [2] |
| mBTL | Thiolactone | - | - | 8 µM | [3] |
| mCTL | Thiolactone | - | - | 9 µM | [3] |
| itc-13 | - | - | - | 56 µM | [3] |
| V-06-018 | - | - | - | 18 µM | [3] |
Table 2: Inhibition of Elastase Activity in P. aeruginosa
| Compound | Class | Concentration | % Inhibition | Reference |
| Cyclo(L-Pro-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 32% | [2] |
| Cyclo(L-Hyp-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 8% | [2] |
Inhibition of Biofilm Formation
Biofilm formation is a key virulence trait regulated by quorum sensing, and its inhibition is a primary target for QSIs.
Table 3: Inhibition of Biofilm Formation in P. aeruginosa
| Compound | Class | Concentration | % Inhibition | Reference |
| Cyclo(L-Trp-L-Ser) | Cyclic Dipeptide | 1 mM | 53% | [1] |
| Cyclo(L-Tyr-L-Pro) | Cyclic Dipeptide | 0.5 mg/mL | 48% | |
| Cyclo(L-Pro-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 52% | [2] |
| Cyclo(L-Hyp-L-Tyr) | Cyclic Dipeptide | 1.8 mM | 50% | [2] |
Quorum Sensing Signaling Pathways
Understanding the underlying signaling pathways is crucial for the rational design and evaluation of quorum sensing inhibitors. The following diagrams illustrate key QS pathways.
Diagram 1: General mechanism of the LuxI/LuxR-type quorum sensing system.
In many Gram-negative bacteria, the LuxI/LuxR-type system is a fundamental QS circuit. The LuxI synthase produces acyl-homoserine lactone (AHL) autoinducers. As the bacterial population density increases, AHLs accumulate. Upon reaching a threshold concentration, AHLs diffuse back into the cells and bind to the LuxR receptor, leading to the activation of target genes that control various collective behaviors.
Diagram 2: The interconnected Las and Rhl quorum sensing systems in P. aeruginosa.
Pseudomonas aeruginosa possesses a hierarchical QS network where the Las system generally regulates the Rhl system. The LasR receptor, activated by its autoinducer 3-oxo-C12-HSL, controls the expression of the RhlR/RhlI system. Both systems then work in concert to regulate a wide array of virulence factors and biofilm formation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate quorum sensing inhibitors.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QSIs. C. violaceum produces a purple pigment, violacein, which is regulated by QS. Inhibition of this pigment production, without inhibiting bacterial growth, indicates potential QSI activity.
Diagram 3: Experimental workflow for the violacein inhibition assay.
Detailed Steps:
-
Bacterial Culture: Inoculate Chromobacterium violaceum (e.g., ATCC 12472) in a suitable broth medium and incubate overnight.
-
Assay Setup: Dilute the overnight culture and add it to the wells of a microtiter plate. Add serial dilutions of the test compounds to the wells. Include appropriate solvent controls.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Violacein Quantification: After incubation, lyse the cells and extract the violacein pigment using a solvent like acetone or DMSO. Measure the absorbance of the extracted violacein at approximately 585 nm.
-
Growth Measurement: In a parallel plate or before extraction, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Diagram 4: Experimental workflow for the biofilm inhibition assay using crystal violet.
Detailed Steps:
-
Bacterial Culture and Inoculation: Grow the test bacterium overnight. Dilute the culture in fresh medium and add it to the wells of a 96-well microtiter plate along with various concentrations of the test inhibitor.
-
Incubation: Incubate the plate at the optimal growth temperature for 24 to 48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the culture medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely attached bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution in a microplate reader at a wavelength of approximately 570 nm.
P. aeruginosa Virulence Factor Quantification Assays
Pyocyanin Production Assay:
-
Culture: Grow P. aeruginosa in the presence of the test compound.
-
Extraction: Centrifuge the culture and extract the pyocyanin from the supernatant using chloroform.
-
Re-extraction: Transfer the chloroform layer to a new tube and re-extract the pyocyanin into an acidic solution (e.g., 0.2 M HCl), which will turn pink.
-
Quantification: Measure the absorbance of the acidic layer at 520 nm.
Elastase Activity Assay:
-
Culture: Grow P. aeruginosa in the presence of the test compound and collect the supernatant.
-
Assay: Incubate the supernatant with Elastin-Congo Red as a substrate.
-
Quantification: After incubation, pellet the insoluble substrate and measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of degraded, soluble Congo Red.
Conclusion
While quantitative data for Cyclo(Leu-Ala) as a quorum sensing inhibitor is not extensively available in the current body of peer-reviewed literature, the information presented for structurally related cyclic dipeptides and other classes of QSIs provides a valuable comparative context. The experimental protocols and pathway diagrams included in this guide offer a robust framework for researchers to conduct their own comparative studies and to further investigate the potential of Cyclo(Leu-Ala) and other compounds as anti-virulence agents. Future head-to-head studies under standardized conditions are warranted to establish a more definitive ranking of the potency of these promising therapeutic candidates.
References
Validating Jasmonate Pathway Induction: A Comparative Analysis of Cyclo(Leu-Ala) and Methyl Jasmonate
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of the novel cyclic dipeptide Cyclo(Leu-Ala) and the well-established elicitor Methyl Jasmonate (MeJA) in inducing the jasmonate signaling pathway. This guide provides a comprehensive overview of the supporting experimental data, detailed protocols, and visual representations of the involved pathways and workflows.
The jasmonate (JA) signaling pathway is a critical component of plant defense and development, orchestrating responses to a wide array of biotic and abiotic stresses. The induction of this pathway is a key strategy in the development of novel plant protectants and therapeutics. While Methyl Jasmonate (MeJA) is a widely recognized and potent inducer of the JA pathway, recent research has highlighted the potential of cyclic dipeptides (CDPs), such as Cyclo(Leu-Ala), as alternative elicitors. This guide provides a comparative analysis of the available data on the induction of the jasmonate pathway by Cyclo(Leu-Ala) and MeJA, focusing on gene expression analysis.
Comparative Gene Expression Analysis
The induction of the jasmonate pathway is characterized by the upregulation of a cascade of specific genes. While comprehensive quantitative data for Cyclo(Leu-Ala) is still emerging, studies have shown its capability to induce key marker genes of the pathway. In contrast, the effects of MeJA have been extensively documented, providing a robust benchmark for comparison.
The following table summarizes the known and representative gene expression changes in Arabidopsis thaliana following treatment with Cyclo(Leu-Ala) and MeJA. The data for MeJA is a synthesized representation from multiple studies to illustrate a typical response, and fold changes can vary depending on experimental conditions.
| Gene | Function in Jasmonate Pathway | Cyclo(Leu-Ala) Induced Expression (Fold Change) | Methyl Jasmonate (MeJA) Induced Expression (Fold Change) |
| Biosynthesis Genes | |||
| LOX2 (Lipoxygenase 2) | Key enzyme in the initial step of JA biosynthesis. | Induced (Specific fold change data not widely available)[1] | ~7.5-fold[1] |
| AOS (Allene Oxide Synthase) | Catalyzes the second step in JA biosynthesis. | Data not available | Significant upregulation[2] |
| AOC (Allene Oxide Cyclase) | Catalyzes the formation of the cyclopentenone ring structure. | Data not available | Significant upregulation[3] |
| OPR3 (12-oxophytodienoate reductase 3) | Catalyzes a key reduction step in JA biosynthesis. | Data not available | Significant upregulation[4] |
| Signaling Genes | |||
| COI1 (Coronatine Insensitive 1) | F-box protein that acts as a receptor for JA-isoleucine. | Data not available | Expression can be upregulated as part of a feedback loop. |
| JAZ (Jasmonate ZIM-domain) | Repressor proteins that inhibit JA signaling. | Data not available | Transiently induced as a negative feedback mechanism. |
| MYC2 | A key transcription factor that activates JA-responsive genes. | Data not available | Upregulated, with expression levels increasing 6-7 times.[5] |
| Marker Response Gene | |||
| VSP1 (Vegetative Storage Protein 1) | A commonly used marker for JA-responsive gene expression. | Data not available | Significantly induced.[3] |
Note: The induction of LOX2 by cyclic dipeptides is a strong indicator of the activation of the jasmonate signaling pathway.[1] However, further quantitative RT-PCR or RNA-seq studies are required to fully elucidate the extent and dynamics of pathway induction by Cyclo(Leu-Ala) in comparison to MeJA.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Jasmonate Signaling Pathway highlighting the induction points by Cyclo(Leu-Ala) and MeJA.
Caption: A typical experimental workflow for analyzing gene expression in response to jasmonate pathway elicitors.
Experimental Protocols
The following is a representative protocol for the induction of the jasmonate pathway using MeJA in Arabidopsis thaliana seedlings and subsequent gene expression analysis by qRT-PCR. This protocol can be adapted for testing Cyclo(Leu-Ala).
1. Plant Growth and Treatment:
-
Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Treatment Application: For liquid culture experiments, 10-day-old seedlings can be transferred to liquid MS medium and treated with a final concentration of 50-100 µM MeJA (dissolved in a minimal amount of DMSO or ethanol). Control plants are treated with the same concentration of the solvent. For soil-grown plants, a 100 µM MeJA solution can be applied as a foliar spray.
-
Harvesting: Plant tissues (e.g., whole seedlings or rosette leaves) are harvested at various time points post-treatment (e.g., 0, 1, 6, 12, 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
2. RNA Extraction and cDNA Synthesis:
-
RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available plant RNA extraction kit or a standard Trizol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Primer Design: Gene-specific primers for the target jasmonate pathway genes (e.g., LOX2, AOS, AOC, OPR3, MYC2, VSP1) and a reference gene (e.g., ACTIN2 or UBQ10) are designed using primer design software.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based detection method. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling: A standard three-step cycling protocol is used: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end of the PCR to verify the specificity of the amplicons.
4. Data Analysis:
-
Relative Quantification: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method. The expression of the target genes is normalized to the expression of the reference gene.
-
Statistical Analysis: Statistical significance of the differences in gene expression between treated and control samples is determined using appropriate statistical tests, such as a Student's t-test or ANOVA.
Conclusion
The available evidence strongly suggests that Cyclo(Leu-Ala) is a promising elicitor of the jasmonate pathway, capable of inducing the expression of the key biosynthetic gene LOX2. While it presents a potential alternative to MeJA, further comprehensive gene expression studies are necessary to fully characterize its mode of action and efficacy in comparison to well-established inducers. The protocols and comparative data presented in this guide provide a framework for researchers to validate and expand upon these initial findings, paving the way for the development of novel applications in agriculture and medicine.
References
- 1. Arabidopsis Transcriptomics Reveals the Role of Lipoxygenase2 (AtLOX2) in Wound-Induced Responses [mdpi.com]
- 2. Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Potential of Cyclo(Leu-Ala): A Comparative Analysis with Common Antibiotics
For Immediate Release
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide offers a comprehensive comparison of the antimicrobial efficacy of the cyclic dipeptide Cyclo(Leu-Ala) and its close analog Cyclo(Leu-Pro), benchmarked against a panel of commonly prescribed antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective drugs.
Due to a scarcity of publicly available data on the antimicrobial activity of Cyclo(Leu-Ala), this guide utilizes the more extensively studied and structurally similar compound, Cyclo(L-Leucyl-L-Prolyl) or Cyclo(Leu-Pro), as a proxy. This allows for a valuable comparative assessment of the potential of this class of cyclic dipeptides.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cyclo(Leu-Pro) and a selection of common antibiotics against key pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical indicator of antimicrobial potency.
Table 1: Comparative MIC of Cyclo(Leu-Pro) and Vancomycin against Gram-Positive Bacteria
| Microorganism | Cyclo(L-Leu-L-Pro) MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 256[1] | 1 - 2 |
| Enterococcus faecalis (VRE) | 12.5 | >16 |
Table 2: Comparative MIC of Cyclo(Leu-Pro) and Ciprofloxacin against Gram-Negative and Gram-Positive Bacteria
| Microorganism | Cyclo(L-Leu-L-Pro) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 230 | 0.015 - 1024 |
| Salmonella enterica | 11 | 0.015 - 256 |
| Staphylococcus aureus | 30 | 0.12 - 256 |
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., Cyclo(Leu-Ala), Cyclo(Leu-Pro))
-
Standard antibiotic for comparison (e.g., Vancomycin, Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound and the standard antibiotic is prepared. A series of twofold serial dilutions are then made in the growth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells are included: a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of an antimicrobial compound.
Caption: Workflow for MIC Determination.
Mechanism of Action: Targeting Bacterial Communication
While the precise mechanism of action for many cyclic dipeptides is still under investigation, a growing body of evidence suggests that they can interfere with bacterial quorum sensing (QS) systems.[2][3][4][5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, based on their population density.[2][4]
By disrupting these signaling pathways, cyclic dipeptides like Cyclo(Leu-Pro) can inhibit the pathogenic traits of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.[6]
The following diagram illustrates a simplified model of how a cyclic dipeptide might interfere with a bacterial quorum sensing system.
Caption: Quorum Sensing Inhibition Model.
References
- 1. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclo(Leu-Ala): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Cyclo(Leu-Ala), a cyclic dipeptide. Given that detailed toxicological data for Cyclo(Leu-Ala) is not extensively documented, a cautious approach, adhering to general best practices for chemical waste management, is imperative.
Chemical and Physical Properties
A summary of the key physicochemical data for Cyclo(Leu-Ala) is presented below. This information is valuable for a preliminary assessment of its characteristics.
| Property | Value |
| CAS Number | 1803-60-7[1] |
| Molecular Formula | C₉H₁₆N₂O₂[2] |
| Molecular Weight | 184.24 g/mol [1][2] |
| Appearance | White powder[3] |
| Solubility | Soluble in methanol or DMSO[2] |
| Storage | Recommended storage at -20°C[2][3] |
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for Cyclo(Leu-Ala), it should be handled as a chemical waste with unknown toxicity. The following protocol is based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE): Before handling Cyclo(Leu-Ala) for disposal, ensure the following PPE is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles should be used to protect against dust particles.[3]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[3]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area, preferably a fume hood, and use an appropriate respirator.[3]
2. Waste Identification and Segregation:
-
Classification: Treat all Cyclo(Leu-Ala) waste, including the pure compound, solutions, and contaminated labware (e.g., weighing boats, pipette tips), as chemical waste.[4]
-
Segregation: Do not mix Cyclo(Leu-Ala) waste with other waste streams unless compatibility is confirmed.[5] Keep it separate to avoid unintended reactions.
3. Waste Collection and Containment:
-
Solid Waste: Collect solid Cyclo(Leu-Ala) powder in a clearly labeled, sealed, and chemically compatible container to prevent dust from becoming airborne.[6]
-
Liquid Waste: If Cyclo(Leu-Ala) is in a solution, collect it in a dedicated, leak-proof, and sealed container. The container must be compatible with the solvent used.
-
Contaminated Materials: Place any items contaminated with Cyclo(Leu-Ala), such as gloves and weighing paper, into a designated, sealed waste bag or container.[7]
4. Labeling: Properly label the waste container with the following information:
-
The words "Chemical Waste" or "Hazardous Waste" as per your institution's guidelines.[7]
-
The full chemical name: "Cyclo(Leu-Ala)".[6]
-
The approximate quantity of the waste.[7]
-
The date of accumulation.[7]
-
A statement of caution, such as: "Caution: Toxicological properties not fully investigated".[7]
5. Storage: Store the labeled waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.[6][7]
6. Final Disposal:
-
Recommended Method: The generally recommended method for disposal of similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Institutional EHS: Do not dispose of Cyclo(Leu-Ala) down the drain or in the regular trash.[3][5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.[3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Leu-Ala).
Caption: Disposal decision workflow for Cyclo(Leu-Ala).
References
Personal protective equipment for handling Cyclo(Leu-Ala)
Personal Protective Equipment (PPE): First Line of Defense
When handling Cyclo(Leu-Ala), a comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general guidelines for handling peptide compounds.[1][2]
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical safety goggles | Essential to protect eyes from dust and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact.[1] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Air-purifying respirator or fume hood | Recommended, especially when handling the powder form, to prevent inhalation of dust particles.[1][2] |
| Foot Protection | Closed-toe shoes | Required in a laboratory setting to protect feet from spills and falling objects.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling Cyclo(Leu-Ala) from receipt to disposal is critical. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of Cyclo(Leu-Ala).
Receiving and Storage: Upon receipt, verify the container's integrity. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C.[3][4]
Preparation and Weighing: Always handle Cyclo(Leu-Ala) powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[2][4] Use clean, dedicated spatulas and weighing papers.
Handling and Use: Avoid direct contact with skin, eyes, and clothing.[2] Should accidental contact occur, immediately flush the affected area with copious amounts of water.[5] Minimize the creation of dust during handling.
Disposal Plan: Responsible Waste Management
All waste materials containing Cyclo(Leu-Ala) should be disposed of in accordance with federal, state, and local environmental regulations.[4]
Waste Collection: Collect solid waste in a clearly labeled, sealed container.[6] For solutions, use a compatible, leak-proof container.
Disposal Method: While specific guidelines for Cyclo(Leu-Ala) are not available, a common method for similar non-hazardous solid organic compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[6] Do not dispose of Cyclo(Leu-Ala) down the drain or in the regular trash.[4]
Caption: Logical workflow for the disposal of Cyclo(Leu-Ala).
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with Cyclo(Leu-Ala).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
